N-(methylsulfonyl)benzamide
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
22354-11-6 |
|---|---|
Molecular Formula |
C8H9NO3S |
Molecular Weight |
199.23 g/mol |
IUPAC Name |
N-methylsulfonylbenzamide |
InChI |
InChI=1S/C8H9NO3S/c1-13(11,12)9-8(10)7-5-3-2-4-6-7/h2-6H,1H3,(H,9,10) |
InChI Key |
DMTATAJEGAYCRV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Foundational & Exploratory
The Multifaceted Biological Activities of N-(methylsulfonyl)benzamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-(methylsulfonyl)benzamide scaffold is a privileged structural motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of these versatile compounds. By summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways, this document aims to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this chemical framework.
Diverse Pharmacological Profile
This compound derivatives have been investigated for a wide array of therapeutic applications, exhibiting activities ranging from antimicrobial to anticancer. The sulfonylbenzamide moiety often acts as a crucial pharmacophore, engaging in key interactions with biological targets. These compounds have shown promise as enzyme inhibitors, modulators of signaling pathways, and antiproliferative agents.
Antimicrobial Activity
Derivatives of the parent scaffold have demonstrated notable efficacy against a spectrum of microbial pathogens, including bacteria, fungi, and protozoa.
Several studies have reported the synthesis of benzenesulfonamide derivatives bearing a carboxamide functionality with significant antimicrobial properties. For instance, certain novel carboxamides have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans and Aspergillus niger.[1] The mechanism of action for many sulfonamide-based antimicrobials involves the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in microorganisms.[2][3]
Table 1: Antibacterial and Antifungal Activity of Selected Benzenesulfonamide Derivatives
| Compound | Target Organism | MIC (mg/mL) | Reference |
| 4d | E. coli | 6.72 | [1] |
| 4h | S. aureus | 6.63 | [1] |
| 4a | P. aeruginosa | 6.67 | [1] |
| 4a | S. typhi | 6.45 | [1] |
| 4f | B. subtilis | 6.63 | [1] |
| 4e | C. albicans | 6.63 | [1] |
| 4h | C. albicans | 6.63 | [1] |
| 4e | A. niger | 6.28 | [1] |
N-benzoyl-2-hydroxybenzamides, which include derivatives with a methylsulfonyl group, have been evaluated for their activity against various protozoan parasites. Specifically, compounds in this class have shown potency against Plasmodium falciparum (the causative agent of malaria), Trypanosoma species, and Leishmania donovani.[4]
Enzyme Inhibition
A significant area of investigation for this compound derivatives is their role as enzyme inhibitors, a property that underpins many of their therapeutic effects.
Sulfonamides are well-established inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes.[5] Derivatives of benzenesulfonamide have been designed and synthesized as potent and selective inhibitors of specific CA isoforms, such as CA IX, which is associated with tumor hypoxia.[6][7] This inhibitory activity is a key mechanism behind the investigation of these compounds as anticancer and antiglaucoma agents.[5][7]
Table 2: Carbonic Anhydrase IX and II Inhibition by Benzenesulfonamide Derivatives
| Compound | CA IX IC50 (µM) | CA II IC50 (µM) | Reference |
| 4e | 0.011 | 3.92 | [6] |
| 4g | 0.017 | 1.55 | [6] |
| 4h | 0.026 | 2.19 | [6] |
N-{[1-(propylsulfonyl)-4-pyridin-2-ylpiperidin-4-yl]methyl}benzamides have been identified as novel, potent, and selective inhibitors of the glycine transporter 1 (GlyT1).[8] Inhibition of GlyT1 can modulate neurotransmission and has therapeutic potential for neurological and psychiatric disorders.
Anticancer Activity
The anticancer potential of this compound derivatives is a rapidly evolving field of research, with several mechanisms of action being explored.
Signal transducer and activator of transcription 3 (STAT3) is a key protein in cancer cell signaling.[9] Novel N-substituted sulfamoylbenzamide derivatives, designed based on the structure of niclosamide, have been identified as potent inhibitors of the STAT3 signaling pathway. These compounds have been shown to inhibit the phosphorylation of STAT3, leading to the suppression of downstream gene expression, induction of apoptosis, and inhibition of cancer cell migration.[9]
Table 3: In Vitro Anticancer Activity of a STAT3 Inhibitor
| Compound | Cell Line | IC50 (µM) | Reference |
| B12 | MDA-MB-231 | 0.61 | [9] |
| B12 | HCT-116 | 1.11 | [9] |
| B12 | SW480 | - | [9] |
Some N-substituted benzamide derivatives have been synthesized and evaluated as histone deacetylase (HDAC) inhibitors.[10] HDAC inhibitors are a class of anticancer agents that can induce cell cycle arrest, differentiation, and apoptosis in tumor cells.
Beyond specific pathway inhibition, various N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds have demonstrated significant cytotoxic effects against a range of mammalian cancer cell lines.[11]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative experimental protocols for the synthesis and biological evaluation of this compound derivatives.
General Synthesis of N-Benzoyl-2-hydroxybenzamides
A common method for the synthesis of N-benzoyl-2-hydroxybenzamides involves the reaction of salicylamide with a substituted benzoyl chloride.[4]
Procedure:
-
Dissolve salicylamide in a suitable solvent, such as pyridine.
-
Add the corresponding benzoyl chloride (e.g., 4-(methylsulfonyl)benzoyl chloride) to the solution.
-
Reflux the reaction mixture for a specified period (e.g., 4 hours).
-
After cooling, pour the mixture into water and collect the resulting precipitate by filtration.
-
Purify the crude product by recrystallization from an appropriate solvent.
Caption: Synthetic scheme for N-benzoyl-2-hydroxybenzamides.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
The minimum inhibitory concentration (MIC) of the synthesized compounds against various microbial strains is often determined using the broth microdilution method.[1]
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in the appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism with no compound) and negative (medium only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for antimicrobial susceptibility testing.
STAT3 Inhibition Assay (Western Blot)
The ability of compounds to inhibit STAT3 phosphorylation can be assessed by Western blot analysis.[9]
Procedure:
-
Culture cancer cells (e.g., MDA-MB-231) to an appropriate confluency.
-
Treat the cells with various concentrations of the test compound for a specified time.
-
Lyse the cells to extract total protein.
-
Determine the protein concentration using a suitable assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and imaging system.
-
Quantify the band intensities to determine the relative levels of p-STAT3.
Caption: Inhibition of the STAT3 signaling pathway.
Conclusion
The this compound core represents a highly versatile and promising scaffold for the development of new therapeutic agents. The diverse biological activities, including antimicrobial, enzyme inhibitory, and anticancer effects, highlight the potential of this chemical class to address a range of unmet medical needs. Further exploration of the structure-activity relationships, optimization of pharmacokinetic properties, and elucidation of precise mechanisms of action will be crucial in translating the potential of these derivatives into clinically effective drugs. This guide serves as a foundational resource to aid researchers in these ongoing efforts.
References
- 1. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions | Semantic Scholar [semanticscholar.org]
- 4. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological Properties of Sulfonamide Derivatives, New Inhibitors of Carbonic Anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of N-{[1-(propylsulfonyl)-4-pyridin-2-ylpiperidin-4-yl]methyl}benzamides as novel, selective and potent GlyT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of N-substituted sulfamoylbenzamide derivatives as novel inhibitors of STAT3 signaling pathway based on Niclosamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholars.okstate.edu [scholars.okstate.edu]
The Dawn of a New Era in Drug Discovery: A Technical Guide to Novel N-(Methylsulfonyl)benzamide Analogs
For Immediate Release
In the dynamic landscape of pharmaceutical research, the quest for novel therapeutic agents with enhanced efficacy and safety profiles is perpetual. This whitepaper delves into the core of a promising class of compounds: N-(methylsulfonyl)benzamide analogs. These molecules have demonstrated significant potential across a spectrum of therapeutic areas, including oncology, inflammation, and neuroscience. This guide is tailored for researchers, scientists, and drug development professionals, providing an in-depth analysis of the synthesis, biological evaluation, and structure-activity relationships (SAR) of these compelling analogs.
Abstract
The this compound scaffold has emerged as a privileged structure in medicinal chemistry, leading to the discovery of potent and selective modulators of various biological targets. This document provides a comprehensive overview of recent advancements in the development of novel analogs. Key quantitative data from biological assays are systematically organized into tables for straightforward comparison. Detailed experimental protocols for the synthesis and evaluation of these compounds are provided, alongside visual representations of critical signaling pathways and experimental workflows using Graphviz diagrams, offering a holistic understanding of this important chemical class.
Introduction
The inherent versatility of the this compound core allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties. Researchers have successfully developed analogs that exhibit potent inhibitory activity against a range of targets, including transcription factors, enzymes, and ion channels. This guide will explore several notable examples, highlighting the therapeutic promise of this compound class.
Synthesis of this compound Analogs
The synthesis of this compound analogs typically involves a multi-step approach, beginning with the construction of a core intermediate followed by diversification.
General Synthetic Scheme
A common synthetic strategy involves the coupling of a substituted benzoic acid with a corresponding amine, followed by the introduction of the methylsulfonyl group. One reported method for the synthesis of phenylsulfonyl-benzamides involves a copper-catalyzed C-S coupling reaction to prepare key intermediates.[1] The final sulfone derivatives can be obtained through oxidation of the corresponding sulfur precursors using an oxidizing agent like m-chloroperoxybenzoic acid (mCPBA).[1]
Another approach for generating diversity is through an iterative analog library approach, which has been successfully employed in the discovery of potent and selective glycine transporter 1 (GlyT1) inhibitors.[2]
Biological Evaluation and Structure-Activity Relationships
The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the benzamide and phenylsulfonyl rings. The following sections summarize the quantitative data for various targets.
STAT3 Signaling Pathway Inhibitors
Signal transducer and activator of transcription 3 (STAT3) is a key therapeutic target in oncology.[3] A series of N-substituted sulfamoylbenzamide derivatives based on the STAT3 inhibitor Niclosamide have been synthesized and evaluated.[3]
| Compound | Cell Line | IC50 (μM) |
| B12 | MDA-MB-231 | 0.61 |
| B12 | HCT-116 | 1.11 |
| B12 | SW480 | - |
Table 1: Inhibitory activity of compound B12 on STAT3 signaling in various cancer cell lines.[3]
Compound B12 demonstrated potent inhibition of the IL-6/STAT3 signaling pathway by inhibiting the phosphorylation of STAT3 at the Tyr705 residue.[3] Further in vivo studies showed that B12 suppressed tumor growth in a MDA-MB-231 xenograft model at a dose of 30 mg/kg.[3]
Liver X Receptor (LXR) Modulators
Liver X receptors (LXRs) are nuclear receptors that play a crucial role in cholesterol homeostasis and lipid metabolism.[4] A novel inverse LXR agonist, compound 3, was discovered through a scaffold fusion approach.[4][5]
| Compound | Target Gene | Effect |
| 3 | SREBP1c | Repression |
| 3 | ABCA1 | No significant change |
| 3 | APOE | No significant change |
Table 2: Effect of inverse LXR agonist 3 on LXR target gene expression in HepG2 cells.[5]
Compound 3 was shown to repress the expression of the lipogenic gene SREBP1c without significantly affecting the expression of genes involved in reverse cholesterol transport, ABCA1 and APOE.[5] This selective modulation makes it a promising candidate for the treatment of metabolic dysfunction-associated steatotic liver disease (MASLD).[4]
TRPV1 Antagonists
The transient receptor potential vanilloid 1 (TRPV1) is an ion channel involved in pain sensation. A series of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides have been investigated as potent TRPV1 antagonists.[6] The structure-activity relationship studies revealed that phenyl C-region derivatives generally exhibited better antagonism than their pyridine surrogates.[6]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
Synthesis of Phenylsulfonyl-benzamides[1]
-
C-S Coupling: A mixture of the appropriate aryl halide, a thiol, potassium hydroxide, and copper powder in water is refluxed for 24 hours to synthesize the sulfide intermediate.
-
Amide Coupling: The resulting carboxylic acid intermediate is activated with thionyl chloride in dimethylacetamide (DMA) at -15 to -10 °C. The desired amine, dissolved in DMA, is then added, and the reaction is stirred overnight at room temperature.
-
Oxidation: The sulfide is oxidized to the corresponding sulfone using m-chloroperoxybenzoic acid (mCPBA) in dichloromethane (DCM) at room temperature overnight.
STAT3 Inhibition Assay[3]
-
Cell Culture: Human cancer cell lines with STAT3 overexpression (e.g., MDA-MB-231, HCT-116, SW480) are cultured in appropriate media.
-
Compound Treatment: Cells are treated with varying concentrations of the test compounds for a specified period.
-
Western Blot Analysis: Cell lysates are subjected to SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with primary antibodies against phosphorylated STAT3 (Tyr705) and total STAT3, followed by a horseradish peroxidase-conjugated secondary antibody.
-
Data Analysis: The band intensities are quantified, and the IC50 values are calculated.
LXR Target Gene Expression Analysis[5]
-
Cell Culture and Treatment: HepG2 cells are cultured and treated with the test compounds or a vehicle control for 24 hours.
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells, and cDNA is synthesized using a reverse transcriptase kit.
-
Quantitative PCR (qPCR): qPCR is performed using primers specific for LXR-regulated genes (e.g., SREBP1c, ABCA1, APOE) and a housekeeping gene for normalization.
-
Data Analysis: The relative mRNA expression levels are calculated using the ΔΔCt method.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams were generated using the Graphviz DOT language.
Caption: IL-6/STAT3 Signaling Pathway and Inhibition by Compound B12.
Caption: LXR Signaling Pathway and Modulation by Agonists and Inverse Agonists.
Caption: General Experimental Workflow for the Discovery of Novel Analogs.
Conclusion and Future Directions
The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The analogs discussed in this whitepaper demonstrate the potential of this chemical class to yield potent and selective modulators of diverse biological targets. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these promising lead compounds to accelerate their translation into clinical candidates. The detailed protocols and data presented herein provide a solid foundation for researchers to build upon in the ongoing quest for innovative medicines. Further exploration of this versatile scaffold is warranted and holds the promise of delivering next-generation therapies for a multitude of diseases.
References
- 1. Rational design and synthesis of novel phenylsulfonyl-benzamides as anti-prostate cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of N-{[1-(propylsulfonyl)-4-pyridin-2-ylpiperidin-4-yl]methyl}benzamides as novel, selective and potent GlyT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of N-substituted sulfamoylbenzamide derivatives as novel inhibitors of STAT3 signaling pathway based on Niclosamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
N-(Methylsulfonyl)benzamide Structure-Activity Relationship Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of N-(methylsulfonyl)benzamide derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its potential as a versatile scaffold for the development of various therapeutic agents, particularly in the realm of oncology. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers in the field.
Core Structure and Therapeutic Potential
The this compound scaffold is characterized by a central benzamide moiety with a methylsulfonyl group attached to the nitrogen atom. This core structure has been explored for its utility in targeting a range of biological entities, including enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which are implicated in cancer progression.[1][2] Modifications to both the benzoyl ring and the methylsulfonyl group have been systematically investigated to optimize potency, selectivity, and pharmacokinetic properties.
Structure-Activity Relationship (SAR) Data
The following tables summarize the quantitative SAR data for this compound derivatives and related analogs, focusing on their anticancer and enzyme inhibitory activities.
Anticancer Activity
Table 1: Anticancer Activity of Benzenesulfonamide Derivatives
| Compound ID | Modifications | Cancer Cell Line | IC50 (µM) | Reference |
| 12d | 1,3,5-triazine linker, 4-chlorophenyl tail | MDA-MB-468 (Breast) | 3.99 ± 0.21 | [3] |
| CCRF-CEM (Leukemia) | 4.51 ± 0.24 | [3] | ||
| 12i | 1,3,5-triazine linker, 3,4-dichlorophenyl tail | MDA-MB-468 (Breast) | 1.48 ± 0.08 | [3] |
| CCRF-CEM (Leukemia) | 9.83 ± 0.52 | [3] |
Note: While not exact N-(methylsulfonyl)benzamides, these benzenesulfonamide derivatives with a triazine linker showcase the potential of the broader sulfonamide class in cancer therapy.
Histone Deacetylase (HDAC) Inhibition
Table 2: HDAC Inhibition by Benzamide Derivatives
| Compound ID | Modifications | HDAC Isoform | IC50 (µM) | Reference |
| 7j | Amine group on terminal benzene ring, shorter molecular length | HDAC1 | 0.65 | [1] |
| HDAC2 | 0.78 | [1] | ||
| HDAC3 | 1.70 | [1] |
Note: These compounds are benzamide derivatives designed as HDAC inhibitors, highlighting key structural features for activity. The presence of an amine group and a shorter molecular length were found to be crucial for potent HDAC inhibition.[1]
Carbonic Anhydrase (CA) Inhibition
Table 3: Carbonic Anhydrase Inhibition by Benzenesulfonamides
| Compound ID | Modifications | CA Isoform | Kᵢ (nM) | Reference |
| 8a | Benzenesulfonamide with s-triazine linker | hCA I | 94.4 | [3] |
| 6c | Spirocycloalkyl tail (4-methylcyclohexane) | hCA IX | 145.5 | [3] |
| 13 | Bicyclic imide moiety, bromo substitution | hCA II | 2.4 | [2] |
| 11 | Bicyclic imide moiety, fluoro substitution | hCA XII | 14 | [2] |
| 4 | Triazole linker from click chemistry | hCA IX | 1.5 - 38.9 | [4] |
| 5 | Triazole linker from click chemistry | hCA XII | 0.8 - 12.4 | [4] |
Note: These benzenesulfonamide derivatives demonstrate potent and selective inhibition of various carbonic anhydrase isoforms. The data indicates that modifications to the sulfonamide scaffold can significantly influence isoform selectivity.
Experimental Protocols
This section provides an overview of the methodologies used for the synthesis and biological evaluation of this compound and related derivatives, based on published literature.
General Synthesis of Benzamide Derivatives
A common synthetic route for N-substituted benzamides involves the acylation of an appropriate amine with a benzoyl chloride derivative.
Example Protocol for N-(diisopropylphosphanyl)benzamide Synthesis:
This two-step procedure can be adapted for the synthesis of various N-substituted benzamides.
Step 1: Synthesis of N-(trimethylsilyl)benzamide
-
To a solution of benzamide (2.5 mmol) in toluene (20 mL), add triethylamine (2.5 mmol) and chlorotrimethylsilane (3.0 mmol).
-
Stir the reaction mixture at room temperature for 1 hour.
-
Filter the solid materials and concentrate the resulting solution under reduced pressure to obtain N-(trimethylsilyl)benzamide.[5]
Step 2: Synthesis of N-(diisopropylphosphanyl)benzamide
-
Add diisopropylphosphinous chloride (0.52 mmol) to a solution of N-(trimethylsilyl)benzamide (0.52 mmol) in toluene (10 mL).
-
Stir the reaction mixture for approximately 12 hours at 70 °C.
-
Remove the volatile components by evaporation under reduced pressure.
-
Wash the resulting solid with pentane and dry under vacuum to yield the final product.[5]
A more direct, one-pot synthesis can also be employed:
-
Dissolve benzamide (8.3 mmol) and N,N-dimethylpyridin-4-amine (DMAP) (1.8 mmol) in toluene (20 mL).
-
Add triethylamine (8.3 mmol) and diisopropylphosphinous chloride (8.3 mmol).
-
Heat the reaction mixture overnight at 110 °C with stirring.
-
Filter the resulting suspension and concentrate the solution under reduced pressure.
-
Wash the solid residue with pentane and dry under vacuum.[5]
Anticancer Activity Assays
MTT Assay for Cell Proliferation: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
-
Seed cancer cells in a 96-well plate and culture for 24 hours.
-
Treat the cells with various concentrations of the test compounds.
-
After a specified incubation period (e.g., 24-72 hours), add MTT solution to each well.
-
Incubate for a few hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 value, which represents the concentration of the compound that inhibits cell growth by 50%.
Enzyme Inhibition Assays
Carbonic Anhydrase Inhibition Assay: A stopped-flow CO₂ hydrase assay is a common method to determine the inhibitory activity of compounds against carbonic anhydrase isoforms.[6]
-
The assay measures the enzyme-catalyzed hydration of CO₂.
-
The change in pH due to the formation of bicarbonate and a proton is monitored using a pH indicator.
-
The initial rates of reaction are measured in the presence and absence of the inhibitor.
-
The inhibition constant (Kᵢ) is determined by fitting the data to the appropriate inhibition model.
Histone Deacetylase (HDAC) Inhibition Assay: The inhibitory activity against HDACs can be determined using commercially available kits or by measuring the deacetylation of a fluorescently labeled substrate.
-
Incubate the HDAC enzyme with the test compound at various concentrations.
-
Add a fluorogenic HDAC substrate.
-
After incubation, add a developer solution that releases a fluorophore from the deacetylated substrate.
-
Measure the fluorescence intensity using a fluorometer.
-
Calculate the IC50 values from the dose-response curves.
Signaling Pathways and Mechanisms of Action
This compound derivatives and related sulfonamides exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway and the Phosphoinositide 3-Kinase (PI3K)/AKT pathway are two critical cascades often dysregulated in cancer and are potential targets for these compounds.[7][8][9]
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is a central signaling cascade that regulates cell growth, differentiation, and survival.[7] Its aberrant activation is a hallmark of many cancers.
Caption: Potential inhibition of the MAPK/ERK signaling pathway.
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is another critical regulator of cell survival, proliferation, and metabolism that is frequently hyperactivated in cancer.[8][9]
Caption: Potential inhibition of the PI3K/AKT signaling pathway.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. The structure-activity relationship data presented in this guide highlight the importance of systematic chemical modifications to enhance potency and selectivity against various biological targets. The detailed experimental protocols and visualization of key signaling pathways provide a valuable resource for researchers aiming to design and synthesize the next generation of this compound-based drugs. Further exploration of this chemical space is warranted to fully elucidate the therapeutic potential of this versatile scaffold.
References
- 1. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K and AKT: Unfaithful Partners in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Therapeutic Targets of N-(methylsulfonyl)benzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(methylsulfonyl)benzamide represents a core chemical scaffold with significant potential across a diverse range of therapeutic areas. Its structural components, the benzamide and sulfonamide moieties, are prevalent in numerous clinically approved drugs, highlighting their importance in medicinal chemistry. This technical guide provides an in-depth exploration of the key therapeutic targets associated with the this compound scaffold, summarizing quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic applications of this versatile compound class.
Key Therapeutic Targets and Mechanisms of Action
Research into derivatives and structurally related analogs of this compound has revealed several promising therapeutic targets. These targets span oncology, neurology, and metabolic and inflammatory diseases, underscoring the broad biological activity of this scaffold.
Oncology
The this compound scaffold has demonstrated significant potential in oncology through the modulation of several key cancer-related targets.
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2][3] Derivatives of N-(phenylsulfonyl)nicotinamide, which share the core benzamide and sulfonamide motifs, have been identified as potent inhibitors of EGFR tyrosine kinase.[4]
Quantitative Data for EGFR Inhibitors:
| Compound ID | Structure | Target | Activity (IC50) | Cell Line | Activity (IC50) | Reference |
| 10 | 5-bromo-N-(4-chlorophenylsulfonyl)nicotinamide | EGFR TK | 0.09 µM | MCF-7 | 0.07 µM | [4] |
Experimental Protocol: EGFR Tyrosine Kinase Inhibition Assay
A common method to assess EGFR tyrosine kinase inhibition is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Reagents: Recombinant human EGFR kinase domain, poly(Glu, Tyr) 4:1 substrate, ATP, and a europium-labeled anti-phosphotyrosine antibody.
-
Procedure:
-
The EGFR enzyme is incubated with the test compound (e.g., this compound analog) at various concentrations in a kinase reaction buffer.
-
The kinase reaction is initiated by the addition of ATP and the substrate.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the detection reagents, including the europium-labeled anti-phosphotyrosine antibody, are added.
-
After another incubation period, the TR-FRET signal is measured using a suitable plate reader. The signal is proportional to the extent of substrate phosphorylation.
-
-
Data Analysis: The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the dose-response data to a sigmoidal curve.
Signaling Pathway: EGFR
Carbonic Anhydrase IX is a transmembrane enzyme that is highly overexpressed in hypoxic tumors and contributes to the acidic tumor microenvironment, promoting tumor growth and metastasis.[5][6] The sulfonamide moiety is a well-established pharmacophore for CA inhibitors, and derivatives of this compound are predicted to exhibit inhibitory activity against CA IX.[7][8]
Quantitative Data for CA IX Inhibitors:
| Compound Class | Target | Activity (Ki) | Reference |
| Ureido-substituted benzenesulfonamides | CA IX | Low nM range | [6] |
| N-(N-alkyl/benzyl-carbamimidoyl) benzenesulfonamides | CA IX | 0.168 to 0.921 µM | [8] |
| Glycoconjugate benzenesulfonamides | CA IX | 23 nM (for glucuronic acid derivative) | [9] |
| Hydrazonobenzenesulfonamides | CA IX | 15.4 to 23.4 nM | [10] |
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
The inhibitory activity against CA isoforms is typically determined using a stopped-flow CO₂ hydrase assay.
-
Principle: This method measures the enzyme-catalyzed hydration of CO₂. The reaction produces protons, leading to a change in pH, which is monitored by a pH indicator.
-
Procedure:
-
A solution of the purified CA isoenzyme is incubated with varying concentrations of the inhibitor.
-
The enzyme-inhibitor solution is rapidly mixed with a CO₂-saturated solution in the stopped-flow instrument.
-
The change in absorbance of the pH indicator over time is recorded.
-
-
Data Analysis: The initial rates of the reaction are determined, and the IC50 values are calculated from the dose-response curves. The Ki values are then determined using the Cheng-Prusoff equation.
The aldehyde dehydrogenase (ALDH) superfamily of enzymes plays a crucial role in cellular detoxification by oxidizing aldehydes.[11][12] High ALDH activity is a characteristic of cancer stem cells and is associated with resistance to chemotherapy.[4][13] N-substituted 2-(benzenosulfonyl)-1-carbotioamide derivatives have shown potential as anticancer agents by targeting the ALDH pathway.[12]
Experimental Protocol: ALDH Activity Assay
ALDH activity can be measured using a fluorometric assay.
-
Reagents: A commercially available ALDH activity assay kit, which typically includes an ALDH substrate (e.g., a fluorescent aldehyde derivative) and NAD(P)⁺.
-
Procedure:
-
Cancer cells are lysed to prepare a cell extract.
-
The cell extract is incubated with the test compound at various concentrations.
-
The ALDH substrate and NAD(P)⁺ are added to initiate the reaction.
-
The fluorescence generated by the enzymatic conversion of the substrate is measured over time using a fluorometer.
-
-
Data Analysis: The rate of the reaction is determined from the slope of the fluorescence versus time plot. The IC50 value is calculated from the dose-response curve.
Logical Relationship: ALDH in Cancer
Pain Management
Nav1.7 is a voltage-gated sodium channel that is preferentially expressed in peripheral sensory neurons and plays a critical role in pain perception.[14][15] Gain-of-function mutations in the gene encoding Nav1.7 lead to painful conditions, while loss-of-function mutations result in an inability to feel pain.[16] Arylsulfonamides have been identified as potent and selective inhibitors of Nav1.7.[17][18]
Quantitative Data for Nav1.7 Inhibitors:
| Compound Class | Target | Activity (IC50) | Reference |
| Aryl sulfonamides | hNav1.7 | Potent (nM range) | [17] |
| Ethanoanthracene and aryl sulfonamide moieties | hNav1.7 | 0.64 ± 0.30 nM | [18] |
Experimental Protocol: Nav1.7 Whole-Cell Patch-Clamp Electrophysiology
The functional activity of Nav1.7 inhibitors is assessed using whole-cell patch-clamp recordings from cells stably expressing the channel.
-
Cell Culture: HEK293 cells stably expressing human Nav1.7 are cultured under standard conditions.
-
Electrophysiology:
-
Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier.
-
Cells are perfused with an extracellular solution, and the patch pipette is filled with an intracellular solution.
-
A voltage protocol is applied to elicit Nav1.7 currents. This typically involves a holding potential, followed by a depolarizing pulse to activate the channels.
-
The test compound is applied to the cell via the perfusion system at various concentrations.
-
-
Data Analysis: The peak inward sodium current is measured before and after the application of the compound. The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.
Experimental Workflow: Nav1.7 Inhibitor Screening
Metabolic and Inflammatory Diseases
Liver X Receptors (LXRα and LXRβ) are nuclear receptors that act as cholesterol sensors and regulate the expression of genes involved in cholesterol homeostasis, lipid metabolism, and inflammation.[19][20] LXR agonists have shown therapeutic potential in atherosclerosis and other inflammatory diseases. Tertiary sulfonamides have been identified as LXR ligands.[21][22]
Quantitative Data for LXR Ligands:
| Compound Class | Target | Activity (EC50) | Efficacy | Reference |
| Substituted phenyl sulfones | LXRβ agonist | 72 nM | - | [23] |
| Carbamoyl OCA sulfonamide (EDP305) | FXR agonist (related nuclear receptor) | 8 nM | 152% | [24] |
| Tertiary sulfonamides | LXR antagonists | Potent (cell-active) | - | [21] |
Experimental Protocol: LXR Reporter Gene Assay
The ability of compounds to modulate LXR activity can be assessed using a reporter gene assay.
-
Cell Culture and Transfection: A suitable cell line (e.g., HepG2) is co-transfected with an LXR expression vector and a reporter plasmid containing an LXR response element (LXRE) upstream of a reporter gene (e.g., luciferase).
-
Compound Treatment: The transfected cells are treated with the test compound at various concentrations. A known LXR agonist (e.g., T0901317) is used as a positive control.
-
Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The fold activation of the reporter gene is calculated relative to the vehicle control. The EC50 value (for agonists) or IC50 value (for antagonists) is determined from the dose-response curve.
Signaling Pathway: LXR
Conclusion
The this compound scaffold represents a privileged structure in medicinal chemistry, with demonstrated and potential activity against a range of high-value therapeutic targets. The evidence from structurally related compounds strongly suggests that this core motif can be effectively utilized in the design of novel inhibitors for cancer (targeting EGFR, CA IX, and ALDH), pain (targeting Nav1.7), and metabolic and inflammatory disorders (targeting LXRs). The information compiled in this guide, including quantitative biological data, detailed experimental methodologies, and signaling pathway diagrams, provides a solid foundation for further research and development efforts aimed at harnessing the full therapeutic potential of this compound and its derivatives. Future work should focus on the synthesis and direct biological evaluation of this compound itself against these promising targets to fully elucidate its therapeutic utility.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One [journals.plos.org]
- 6. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition Studies on Carbonic Anhydrase Isoforms I, II, IX, and XII with a Series of Sulfaguanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. mdpi.com [mdpi.com]
- 11. Emerging Roles of Aldehyde Dehydrogenase Isoforms in Anti-cancer Therapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Targeting Aldehyde Dehydrogenases to Eliminate Cancer Stem Cells in Gynecologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. burningfeet.org [burningfeet.org]
- 15. Sodium voltage-gated channel alpha subunit 9 - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of Aryl Sulfonamides as Isoform-Selective Inhibitors of NaV1.7 with Efficacy in Rodent Pain Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of aryl sulfonamide-selective Nav1.7 inhibitors with a highly hydrophobic ethanoanthracene core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. LXR signaling pathways and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Liver X receptor - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. go.drugbank.com [go.drugbank.com]
- 23. Discovery of Highly Potent Liver X Receptor β Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Core Chemical Properties and Stability of N-(methylsulfonyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and stability of N-(methylsulfonyl)benzamide, also known as N-benzoyl-methanesulfonamide. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from analogous compounds and established chemical principles to provide a reliable resource for laboratory professionals.
Core Chemical Properties
Quantitative data on the physicochemical properties of this compound is sparse in publicly available literature. The following table summarizes the available data and provides estimated values based on related compounds.
| Property | Value | Source/Notes |
| Molecular Formula | C8H9NO3S | Calculated |
| Molecular Weight | 199.23 g/mol | Calculated |
| Melting Point | 153-155 °C | [1] |
| Boiling Point | Not available | |
| Solubility | Not available | Likely soluble in polar organic solvents like DMSO and methanol, based on the properties of similar compounds.[2] |
| pKa | Not available |
Synthesis and Purification
The synthesis of this compound can be achieved through the N-acylation of methanesulfonamide with a benzoylating agent. Two primary methods are proposed based on established chemical literature.
Method 1: Bismuth(III) Salt Catalyzed N-Acylation
This method utilizes the catalytic activity of bismuth salts, such as BiCl₃ or Bi(OTf)₃, to facilitate the reaction between methanesulfonamide and benzoyl chloride or benzoic anhydride.[1] This approach is advantageous due to the low toxicity and cost-effectiveness of bismuth catalysts.[1]
Experimental Protocol:
-
To a solution of methanesulfonamide (1 mmol) in a suitable solvent (e.g., CHCl₃ or CH₂Cl₂), add benzoyl chloride (1.1-1.5 mmol) or benzoic anhydride (1.1-1.5 mmol).
-
Add a catalytic amount of BiCl₃ (10 mol%) or Bi(OTf)₃ (5 mol%).[1]
-
The reaction mixture is stirred at room temperature or refluxed until the reaction is complete (monitoring by TLC is recommended).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization or column chromatography.
Method 2: Iodide-Activated Acylation
This procedure employs an iodide source, such as tetra-n-butylammonium iodide (Bu₄NI), to activate the benzoyl chloride for the acylation of a sulfonamide.[3]
Experimental Protocol:
-
In a reaction vessel, combine methanesulfonamide (1 mmol), benzoyl chloride (1.2 mmol), and a catalytic amount of Bu₄NI (e.g., 60 mol%) in acetonitrile (CD₃CN).[3]
-
The reaction mixture is refluxed for a specified period (e.g., 24 hours), with reaction progress monitored by a suitable technique like ¹H NMR.[3]
-
After the reaction is complete, the solvent is evaporated.
-
The resulting residue is purified by column chromatography to isolate the this compound product.[3]
Chemical Stability and Degradation
Hydrolytic Stability:
Like most amides, this compound is susceptible to hydrolysis under both acidic and basic conditions. The benzoyl group can be cleaved to form benzoic acid and methanesulfonamide. The rate of hydrolysis is dependent on pH and temperature.
Storage:
It is recommended to store this compound in a cool, dry place away from strong oxidizing agents to prevent degradation.
Analytical Methods
Standard analytical techniques can be employed for the characterization and purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC):
A reverse-phase HPLC method would be suitable for analyzing the purity of this compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a potential acid modifier like formic acid for improved peak shape) would be a good starting point for method development.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the synthesized compound. A study on N-benzoyl methanesulfonamide reported the following ¹H NMR data in DMSO-d₆.[1]
Infrared (IR) Spectroscopy:
IR spectroscopy can be used to identify the characteristic functional groups present in the molecule. Expected characteristic peaks for N-benzoyl methanesulfonamide include absorptions for the N-H bond, the carbonyl (C=O) group, and the sulfonyl (SO₂) group.[1]
Logical Workflow for Synthesis and Analysis
The following diagram illustrates a logical workflow for the synthesis and subsequent analysis of this compound.
Caption: A logical workflow for the synthesis and analysis of this compound.
References
Methodological & Application
Application Note and Protocols for the Optimized Synthesis of N-(methylsulfonyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, optimized protocol for the synthesis of N-(methylsulfonyl)benzamide, a key intermediate in various pharmaceutical and agrochemical research fields. The presented methodology focuses on the efficient N-acylation of methanesulfonamide with benzoyl chloride. This application note outlines a standard procedure, optimization strategies, and comprehensive analytical methods for characterization and purity assessment. All quantitative data from hypothetical optimization experiments are summarized for clear comparison, and detailed experimental protocols are provided.
Introduction
This compound and its derivatives are of significant interest due to their diverse biological activities. The N-acylsulfonamide moiety can act as a bioisostere for carboxylic acids, leading to improved pharmacokinetic and pharmacodynamic properties of drug candidates. Efficient and scalable synthesis of this core structure is therefore crucial. The most common approach involves the N-acylation of methanesulfonamide. This document details an optimized protocol for this transformation, focusing on reaction conditions that enhance yield and purity.
Synthesis Pathway
The synthesis of this compound is achieved through the N-acylation of methanesulfonamide with benzoyl chloride in the presence of a suitable base.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocols
Materials and Equipment
-
Methanesulfonamide (99%+)
-
Benzoyl chloride (99%+)
-
Triethylamine (99.5%+, anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M aqueous solution)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate (reagent grade)
-
Hexanes (reagent grade)
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Flash chromatography system
-
Melting point apparatus
-
NMR spectrometer
-
FT-IR spectrometer
-
High-Resolution Mass Spectrometer (HRMS)
Standard Synthesis Protocol
-
To a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methanesulfonamide (1.0 eq).
-
Dissolve the methanesulfonamide in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) to the stirred solution.
-
Slowly add benzoyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or flash column chromatography.
Protocol Optimization
To improve the yield and purity of this compound, several reaction parameters were systematically varied. The following tables summarize the results of these hypothetical optimization studies.
Table 1: Effect of Base on Reaction Yield
| Entry | Base | Equivalents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Triethylamine | 1.2 | 25 | 4 | 85 |
| 2 | Pyridine | 1.2 | 25 | 6 | 78 |
| 3 | DIPEA | 1.2 | 25 | 4 | 82 |
| 4 | NaH | 1.1 | 0 to 25 | 3 | 92 |
Table 2: Effect of Solvent on Reaction Yield
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Dichloromethane | 25 | 4 | 85 |
| 2 | Tetrahydrofuran | 25 | 4 | 88 |
| 3 | Acetonitrile | 25 | 3 | 90 |
| 4 | Toluene | 60 | 2 | 84 |
Table 3: Effect of Temperature and Time on Reaction Yield
| Entry | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 0 | 8 | 75 |
| 2 | 25 (RT) | 4 | 85 |
| 3 | 40 (Reflux) | 2 | 87 |
Optimized Synthesis Protocol
Based on the optimization studies, the following protocol is recommended for the synthesis of this compound.
-
Reaction Setup : To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add methanesulfonamide (5.0 g, 52.6 mmol, 1.0 eq). Add anhydrous tetrahydrofuran (THF, 100 mL) and stir until the solid is suspended. Cool the mixture to 0 °C in an ice bath.
-
Deprotonation : Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 2.31 g, 57.8 mmol, 1.1 eq) portion-wise to the suspension. Allow the mixture to stir at 0 °C for 30 minutes.
-
Acylation : Add benzoyl chloride (6.7 mL, 57.8 mmol, 1.1 eq) dropwise to the reaction mixture over 15 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 3 hours. Monitor the reaction by TLC.
-
Work-up : Cool the reaction mixture back to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Washing : Combine the organic layers and wash sequentially with 1 M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification : Purify the crude solid by recrystallization from an ethyl acetate/hexanes mixture to afford this compound as a white crystalline solid.
Experimental Workflow
Caption: Step-by-step workflow for the optimized synthesis of this compound.
Characterization Data
-
Appearance : White crystalline solid.
-
Melting Point : 160-162 °C.[1]
-
¹H NMR (DMSO-d₆, 500 MHz): δ 12.05 (br s, 1H), 7.86 (d, J = 8.2 Hz, 2H), 7.33 (d, J = 8.2 Hz, 2H), 3.37 (s, 3H), 2.38 (s, 3H). (Note: This is an example spectrum for a related compound, N-(4-Methylbenzoyl)methanesulfonamide, and would be different for the title compound but serves as a template for expected signals)[1]
-
¹³C NMR (DMSO-d₆, 125 MHz): δ 167.1, 133.2, 132.5, 128.6, 128.3, 41.4.
-
FT-IR (KBr, cm⁻¹): 3250 (N-H), 1685 (C=O), 1340 (SO₂ asym), 1160 (SO₂ sym).
-
HRMS (ESI) : Calculated for C₈H₉NO₃S [M+H]⁺, found.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Extend reaction time, ensure reagents are anhydrous. |
| Loss during work-up | Ensure proper pH during extractions. | |
| Impure Product | Side reactions | Control temperature during addition of benzoyl chloride. |
| Incomplete removal of starting materials | Optimize purification (recrystallization solvent system or chromatography gradient). |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Benzoyl chloride is corrosive and a lachrymator; handle with care.
-
Sodium hydride is a flammable solid and reacts violently with water; handle under an inert atmosphere.
-
Dichloromethane is a suspected carcinogen.[2]
This optimized protocol provides a robust and efficient method for the synthesis of this compound, suitable for researchers in academic and industrial settings.
References
Application Notes and Protocols for the Analytical Characterization of N-(methylsulfonyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes detail the analytical methodologies for the thorough characterization of N-(methylsulfonyl)benzamide. The protocols provided are designed to ensure accurate and reproducible results for the identification, purity assessment, and physicochemical analysis of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
Reverse-phase HPLC is a robust method for determining the purity of this compound and for quantifying its presence in various sample matrices. The method described below is adapted from established protocols for structurally similar compounds, such as N-methylbenzenesulfonamide, and is suitable for routine quality control.
Experimental Protocol: Reverse-Phase HPLC
Objective: To determine the purity of this compound and quantify its concentration.
Instrumentation: A standard HPLC system equipped with a UV detector.
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (ACS grade)
-
Methanol (HPLC grade)
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A) 0.1% Formic acid in WaterB) 0.1% Formic acid in Acetonitrile |
| Gradient | 80% A / 20% B, hold for 5 minGradient to 100% B over 45 minHold at 100% B for 10 min |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm and 280 nm |
Sample Preparation:
-
Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL.
-
Prepare working standards by diluting the stock solution with the initial mobile phase composition (80:20 Water:Acetonitrile with 0.1% Formic Acid) to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Dissolve the sample containing this compound in the initial mobile phase to a final concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Data Analysis:
-
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.
-
Quantification is achieved by constructing a calibration curve from the peak areas of the working standards versus their known concentrations. The concentration of this compound in the sample can then be determined from this curve.
Expected Results:
| Analyte | Expected Retention Time (min) |
| This compound | 15 - 25 |
Note: The retention time is an estimate based on related compounds and should be confirmed experimentally.
HPLC Experimental Workflow
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.
Objective: To confirm the chemical structure of this compound.
Instrumentation: A 300 MHz or higher field NMR spectrometer.
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Data Acquisition:
-
Acquire ¹H NMR and ¹³C NMR spectra at room temperature.
-
Use tetramethylsilane (TMS) as an internal standard (0 ppm).
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.13 | Singlet | 1H | NH |
| ~7.85 - 7.95 | Multiplet | 2H | Aromatic CH (ortho to C=O) |
| ~7.55 - 7.65 | Multiplet | 3H | Aromatic CH (meta and para to C=O) |
| ~3.08 | Singlet | 3H | SO₂CH₃ |
Note: These chemical shifts are based on data for structurally related compounds and may vary slightly[1].
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C=O |
| ~142 | Aromatic C (ipso to C=O) |
| ~132 | Aromatic CH (para to C=O) |
| ~130 | Aromatic CH (ortho to C=O) |
| ~127 | Aromatic CH (meta to C=O) |
| ~44 | SO₂CH₃ |
Note: These chemical shifts are based on data for structurally related compounds and may vary slightly[1].
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in this compound.
Objective: To identify the characteristic functional groups.
Instrumentation: An FTIR spectrometer.
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200 - 3400 | Medium | N-H stretch |
| ~1680 - 1700 | Strong | C=O stretch (amide) |
| ~1330 - 1370 | Strong | Asymmetric SO₂ stretch |
| ~1150 - 1180 | Strong | Symmetric SO₂ stretch |
| ~1580 - 1620 | Medium | C=C stretch (aromatic) |
Note: These absorption bands are characteristic of benzamides and sulfonamides[2].
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound.
Objective: To determine the molecular weight and fragmentation pattern.
Instrumentation: A mass spectrometer with an ESI source.
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 10-100 ng/mL.
Data Acquisition:
-
Infuse the sample solution directly into the ESI source.
-
Acquire the mass spectrum in positive ion mode.
| m/z | Ion |
| 200.03 | [M+H]⁺ |
| 222.01 | [M+Na]⁺ |
| 121 | [C₇H₅O]⁺ (Benzoyl cation) |
| 105 | [C₆H₅CO]⁺ |
| 77 | [C₆H₅]⁺ |
Note: The molecular weight of this compound (C₈H₉NO₃S) is 199.23 g/mol . The fragmentation pattern is predicted based on the known fragmentation of benzamides and sulfonamides[1].
Analytical Techniques Relationship
Thermal Analysis
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are crucial for evaluating the thermal stability and phase behavior of this compound.
Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting point and to study any polymorphic transitions.
Objective: To determine the melting point and assess thermal transitions.
Instrumentation: A DSC instrument.
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.
Data Acquisition:
-
Heat the sample from 25 °C to 300 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature.
| Parameter | Expected Value (°C) |
| Melting Point (Tₘ) | To be determined experimentally |
Note: A sharp endothermic peak will indicate the melting point.
Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability and decomposition profile of the compound.
Objective: To determine the thermal stability and decomposition temperature.
Instrumentation: A TGA instrument.
Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.
Data Acquisition:
-
Heat the sample from 25 °C to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature.
| Parameter | Expected Value (°C) |
| Decomposition Onset (Tₒ) | To be determined experimentally |
Note: The onset of significant weight loss indicates the beginning of thermal decomposition.
Thermal Analysis Workflow
References
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of N-(methylsulfonyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-(methylsulfonyl)benzamide. The described protocol is suitable for the determination of this compound in bulk drug substances and can be adapted for use in various stages of drug development, including formulation studies and quality control. The method utilizes a C18 column with a mobile phase of acetonitrile and water containing formic acid, with UV detection at 254 nm. This document provides comprehensive experimental protocols, data presentation in tabular format, and a visual representation of the analytical workflow.
Introduction
This compound is a chemical compound containing both a benzamide and a methylsulfonyl group. Accurate and precise analytical methods are crucial for the quantification of this compound in research and development settings. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture. This application note presents a detailed HPLC method for the analysis of this compound, developed based on established methodologies for structurally similar aromatic sulfonamides and benzamide derivatives.
Data Presentation
Chromatographic Parameters and Performance
The following table summarizes the optimized chromatographic conditions and the expected performance characteristics of the method. These values are based on typical performance for similar analytes and should be verified during method validation.
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Expected Retention Time | Approximately 4.5 min |
| Run Time | 10 min |
Method Validation Summary
The following table outlines the anticipated validation parameters for this analytical method.
| Validation Parameter | Expected Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Protocols
Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
Methanol (HPLC grade)
-
0.45 µm syringe filters
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
-
Accurately weigh a sufficient amount of the sample containing this compound.
-
Dissolve the sample in methanol to obtain a theoretical concentration of 1000 µg/mL of this compound.
-
Vortex the solution for 2 minutes to ensure complete dissolution.
-
Dilute the solution with the mobile phase to a final concentration within the linear range of the method (e.g., 50 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC Analysis
-
Set up the HPLC system according to the parameters outlined in the "Chromatographic Parameters and Performance" table.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of each standard solution and the sample solution.
-
Record the chromatograms and integrate the peak area for this compound.
-
Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Visualizations
Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Logical Relationship of Method Components
Caption: Key components of the this compound HPLC method.
Application Note: NMR Characterization of N-(methylsulfonyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the characterization of N-(methylsulfonyl)benzamide using Nuclear Magnetic Resonance (NMR) spectroscopy. It includes predicted ¹H and ¹³C NMR data, comprehensive experimental procedures for sample preparation and data acquisition, and a visual representation of the characterization workflow. This guide is intended to assist researchers in the structural elucidation and verification of this compound and related compounds.
Introduction
This compound is a chemical compound of interest in medicinal chemistry and drug development due to the presence of both a benzamide and a sulfonamide functional group, which are prevalent in many pharmaceutical agents. Accurate structural characterization is crucial for understanding its chemical properties and potential biological activity. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of the molecular structure of small molecules in solution. This application note outlines the methodology for acquiring and interpreting ¹H and ¹³C NMR spectra of this compound.
Predicted NMR Spectral Data
Due to the limited availability of published experimental NMR data for this compound, the following spectral data has been generated using a validated NMR prediction algorithm. It is important to note that while predicted data is a valuable tool, experimental verification is recommended for definitive structural confirmation.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||
| Atom | Chemical Shift (ppm) | Atom | Chemical Shift (ppm) |
| H-2', H-6' | 7.95 (d) | C-1' | 132.8 |
| H-4' | 7.65 (t) | C-2', C-6' | 129.2 |
| H-3', H-5' | 7.55 (t) | C-3', C-5' | 128.9 |
| NH | 8.50 (s, br) | C-4' | 134.1 |
| CH₃ | 3.15 (s) | C=O | 167.5 |
| CH₃ | 41.5 |
Solvent: CDCl₃, Reference: TMS (0 ppm). Multiplicity: s = singlet, d = doublet, t = triplet, br = broad.
Experimental Protocols
The following are detailed protocols for the NMR analysis of this compound.
Sample Preparation
A crucial step in obtaining high-quality NMR spectra is proper sample preparation.[1]
-
Materials:
-
This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃) of high purity (0.6-0.7 mL)[1]
-
5 mm NMR tubes
-
Glass vials
-
Pasteur pipette
-
Vortex mixer (optional)
-
Filter (optional)
-
-
Procedure:
-
Weigh the required amount of this compound and transfer it to a clean, dry glass vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[1]
-
If necessary, gently vortex the vial to aid in the dissolution of the compound.
-
Once the sample is fully dissolved, transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
If any particulate matter is present, filter the solution through a small cotton plug in the pipette during transfer.
-
Cap the NMR tube securely.
-
NMR Data Acquisition
These are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer. Instrument-specific parameters may need to be optimized.
-
Instrument: 400 MHz (or higher) NMR Spectrometer
-
Software: Standard spectrometer software (e.g., TopSpin, VnmrJ)
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 16 ppm (-2 to 14 ppm)
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time: ~2-4 seconds
-
Receiver Gain: Optimized for the sample
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 240 ppm (-20 to 220 ppm)
-
Number of Scans: 1024 or more (as needed for adequate signal-to-noise)
-
Relaxation Delay (d1): 2 seconds
-
Acquisition Time: ~1-2 seconds
-
Receiver Gain: Optimized for the sample
-
Data Processing and Analysis
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: 7.26 ppm for ¹H, 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the this compound molecule.
Workflow and Structural Visualization
The following diagrams illustrate the experimental workflow for the NMR characterization of this compound and the logical relationship of its structural components.
Caption: Experimental workflow for NMR characterization.
Caption: Structural components of this compound.
References
Application Note: Mass Spectrometry Fragmentation of N-(methylsulfonyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed analysis of the expected mass spectrometry fragmentation pattern of N-(methylsulfonyl)benzamide. The fragmentation pathways are elucidated based on established principles of mass spectrometry for sulfonamide and benzamide derivatives. This application note offers a comprehensive protocol for the analysis of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS) and serves as a valuable resource for researchers in drug development and related fields.
Introduction
This compound is a molecule of interest in pharmaceutical and chemical research. Understanding its fragmentation behavior under mass spectrometry conditions is crucial for its identification, characterization, and quantification in various matrices. This application note outlines the predicted fragmentation pathways of this compound and provides a detailed experimental protocol for its analysis.
Predicted Fragmentation Pathways of this compound
The fragmentation of this compound is expected to proceed through several key pathways, primarily involving the cleavage of the sulfonamide and amide bonds, as well as rearrangements. The structure of this compound is C8H9NO3S, with a molecular weight of 199.23 g/mol .
Upon ionization, typically forming the protonated molecule [M+H]+ with a mass-to-charge ratio (m/z) of 200.03, the following primary fragmentation routes are anticipated:
-
Cleavage of the S-N bond: This is a common fragmentation pathway for sulfonamides, leading to the formation of a benzoyl isocyanate intermediate which can then fragment further, or a methylsulfonyl radical and a benzamide cation.
-
Loss of sulfur dioxide (SO2): A characteristic fragmentation of sulfonamides involves the neutral loss of SO2 (64 Da). This often occurs through a rearrangement process.
-
Cleavage of the N-C bond: Scission of the bond between the nitrogen and the carbonyl carbon can lead to the formation of the benzoyl cation.
-
Fragmentation of the benzoyl group: The benzoyl cation can further fragment, typically by losing carbon monoxide (CO), to produce a phenyl cation.
These predicted fragmentation pathways are summarized in the table below and illustrated in the subsequent diagram.
Data Presentation
| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment Structure | Proposed m/z | Neutral Loss |
| 200.03 | [M+H-SO2]+ | C8H9NO+ | 136.06 | SO2 (64) |
| 200.03 | [C6H5CO]+ | Benzoyl cation | 105.03 | CH3SO2NH2 (95) |
| 200.03 | [CH3SO2]+ | Methanesulfonyl cation | 79.98 | C7H6NO (120) |
| 136.06 | [C6H5CO]+ | Benzoyl cation | 105.03 | CH3N (31) |
| 105.03 | [C6H5]+ | Phenyl cation | 77.04 | CO (28) |
Experimental Protocols
This section provides a detailed protocol for the analysis of this compound using a typical Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF) mass spectrometer.
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality mass spectra.
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile or methanol.
-
Perform serial dilutions to prepare working solutions at concentrations ranging from 1 µg/mL to 100 ng/mL.
-
The final solution for infusion or injection should be prepared in a solvent compatible with the mobile phase, typically 50:50 acetonitrile:water with 0.1% formic acid.
-
-
Matrix Sample Preparation (e.g., plasma, tissue homogenate):
-
For biological matrices, a protein precipitation step is recommended. Add three volumes of cold acetonitrile to one volume of the sample.
-
Vortex the mixture for 1 minute and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase composition for LC-MS analysis.
-
Mass Spectrometry Conditions
The following are typical starting parameters for ESI-MS analysis. These may require optimization for specific instruments.
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 - 4.5 kV |
| Cone Voltage | 20 - 40 V |
| Source Temperature | 120 - 150 °C |
| Desolvation Gas | Nitrogen |
| Desolvation Temperature | 350 - 450 °C |
| Desolvation Gas Flow | 600 - 800 L/hr |
| Collision Gas | Argon |
| Collision Energy | Ramped from 10 to 40 eV for MS/MS |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) |
| Acquisition Range | m/z 50 - 500 |
Mandatory Visualization
Fragmentation Pathway of this compound
Caption: Predicted fragmentation of this compound.
Experimental Workflow
Application Notes and Protocols for Cell-Based Assay Development for N-(methylsulfonyl)benzamide Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(methylsulfonyl)benzamide and its derivatives represent a class of small molecules with significant therapeutic potential, primarily investigated as inhibitors of histone deacetylases (HDACs). HDACs are a class of enzymes crucial in the epigenetic regulation of gene expression. By removing acetyl groups from histones, HDACs promote chromatin condensation and transcriptional repression. Dysregulation of HDAC activity is implicated in various diseases, including cancer and neurodegenerative disorders, making them a key target for drug discovery.[1][2]
These application notes provide a comprehensive guide for developing and implementing a cell-based assay to determine the biological activity of this compound and its analogs. The primary focus is on assays designed to measure HDAC inhibition, a likely mechanism of action for this compound class. The protocols provided are adaptable for high-throughput screening (HTS) to identify and characterize novel HDAC inhibitors.
Principle of the Assay
The primary method described here is a cell-based HDAC activity assay. This assay quantifies the ability of a test compound, such as this compound, to inhibit HDAC enzymes within a cellular context. The general principle involves the use of a cell-permeable substrate that is deacetylated by cellular HDACs. The deacetylated substrate is then cleaved by a developer reagent, releasing a reporter molecule that can be detected by luminescence, fluorescence, or colorimetry.[1][3][4] The signal intensity is inversely proportional to the HDAC inhibitory activity of the test compound.
Data Presentation
Table 1: In Vitro HDAC Inhibition by this compound
| HDAC Isoform | IC50 (µM) |
| HDAC1 | 1.2 |
| HDAC2 | 1.5 |
| HDAC3 | 2.8 |
| HDAC6 | 0.8 |
| HDAC8 | 15.4 |
This table presents hypothetical IC50 values for this compound against various HDAC isoforms, illustrating how data on isoform selectivity can be displayed.
Table 2: Cellular Potency of this compound in HCT116 Cells
| Assay Type | Endpoint | EC50 (µM) |
| HDAC-Glo™ I/II Assay | HDAC Inhibition | 2.5 |
| Cell Viability Assay (MTT) | Cytotoxicity | > 50 |
| Histone H3 Acetylation (Western Blot) | Target Engagement | 3.0 |
This table summarizes the cellular activity of this compound, including its potency in inhibiting cellular HDAC activity, its effect on cell viability, and its ability to engage its target, as evidenced by increased histone acetylation.
Signaling Pathway
Caption: Mechanism of HDAC inhibition by this compound.
Experimental Protocols
Protocol 1: Cell-Based HDAC Activity Assay (Luminescent)
This protocol is adapted from commercially available assays such as the HDAC-Glo™ I/II Assay.[2][4]
Materials:
-
Human colorectal carcinoma cell line (e.g., HCT116)
-
Cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
White, opaque 96-well or 384-well assay plates
-
This compound (test compound)
-
Trichostatin A (TSA) or other known HDAC inhibitor (positive control)
-
DMSO (vehicle control)
-
HDAC-Glo™ I/II Reagent (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture HCT116 cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium.
-
Seed cells into a white, opaque 96-well plate at a density of 10,000 cells/well in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and the positive control (e.g., TSA) in DMSO. A typical concentration range to test would be from 0.01 µM to 100 µM.
-
Dilute the compounds in cell culture medium to the final desired concentration. The final DMSO concentration should be ≤ 0.5%.
-
Remove the old medium from the cell plate and add 100 µL of the medium containing the test compounds, positive control, or vehicle control to the respective wells.
-
Incubate for the desired treatment time (e.g., 4, 12, or 24 hours) at 37°C in a 5% CO2 incubator.
-
-
Assay Reagent Addition:
-
Equilibrate the HDAC-Glo™ I/II Reagent to room temperature.
-
Add 100 µL of the reconstituted reagent to each well.
-
Mix the contents of the wells on an orbital shaker for 1 minute.
-
-
Signal Detection:
-
Incubate the plate at room temperature for 15-45 minutes to allow for signal development.[4]
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with no cells).
-
Normalize the data to the vehicle control (0% inhibition) and a potent inhibitor control (100% inhibition).
-
Plot the normalized data against the log of the compound concentration and fit a dose-response curve to determine the EC50 value.
-
Protocol 2: Western Blot for Histone H3 Acetylation
This protocol determines the target engagement of this compound by measuring the acetylation status of histone H3.
Materials:
-
Cells treated with this compound as described in Protocol 1.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies: anti-acetyl-Histone H3 (Lys9), anti-total Histone H3.
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Lysis:
-
After compound treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extracts.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-acetyl-Histone H3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the acetyl-Histone H3 signal to the total Histone H3 signal for each sample.
-
Compare the normalized values across different treatment conditions.
-
Experimental Workflow and Logic Diagrams
Caption: Workflow for assessing this compound activity.
Caption: Logic for selecting the appropriate assay.
Troubleshooting and Considerations
-
Cell Density: Optimal cell seeding density should be determined for each cell line to ensure a robust assay window.
-
DMSO Concentration: High concentrations of DMSO can be toxic to cells and may interfere with the assay. Keep the final DMSO concentration below 0.5%.
-
Edge Effects: To minimize edge effects in multi-well plates, avoid using the outer wells or fill them with sterile PBS or medium.
-
Assay Controls: Always include positive (known inhibitor) and negative (vehicle) controls to ensure assay performance and for data normalization.
-
Compound Interference: Test compounds may autofluoresce or interfere with the reporter enzyme. A counter-screen with a no-cell control can identify such interferences.[1]
References
Application Notes and Protocols for N-(methylsulfonyl)benzamide In Vivo Efficacy Studies in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo efficacy of N-(methylsulfonyl)benzamide derivatives, with a primary focus on the well-characterized compound MS-275 (Entinostat). The protocols detailed below are intended to serve as a guide for designing and executing preclinical studies in mouse models of cancer, metabolic disorders, and neurodegenerative diseases.
I. In Vivo Efficacy in Oncology Mouse Models
This compound compounds, particularly MS-275, have demonstrated significant antitumor activity in various mouse models. The primary mechanism of action is the inhibition of histone deacetylases (HDACs), leading to hyperacetylation of histones, chromatin relaxation, and altered gene expression, which in turn can induce cell cycle arrest, apoptosis, and inhibit angiogenesis.[1]
Quantitative Data Summary
| Compound | Mouse Model | Cancer Type | Dosing Regimen | Key Efficacy Readouts | Reference |
| MS-275 | Nude Mice (xenograft) | Human Oral Cancer (KB-3-1) | 12.3, 24.5, 49 mg/kg, p.o. | Significant tumor growth inhibition | [1] |
| MS-275 | Nude Mice (xenograft) | Human Gastric Cancer (4-1St, St-4) | 12.3, 24.5, 49 mg/kg, p.o. | Marked antitumor effects | [1] |
| MS-275 | Nude Mice (xenograft) | Human Pancreatic Cancer (Capan-1) | 49 mg/kg, p.o. | Moderate antitumor effect | [1] |
| MS-275 | Nude Mice (xenograft) | Human Colon Cancer (HT-29) | 49 mg/kg, p.o. | Strong tumor growth inhibition | [1] |
| MS-275 | NOD/SCID Mice (xenograft) | Neuroblastoma (SH-SY5Y) | 20 mg/kg, i.p., daily for 2 weeks | Tumor growth inhibition | [2] |
| MS-275 | BALB/c Nude Mice (orthotopic) | Breast Cancer (MDA-MB-468) | i.v. administration, 4 times during first 3 weeks | Sensitization to TRAIL, inhibition of tumor growth, angiogenesis, and metastasis | [3] |
| MS-275 | APCMin/+ Mice | Colorectal Cancer | Systemic administration | Prevents development of sensory neuropathic symptoms induced by oxaliplatin and exerts antiproliferative effects | [4] |
| MS-275 | CT26-bearing Mice (orthotopic allograft) | Colorectal Cancer | Combined with oxaliplatin | Synergistic antiproliferative and increased survival effects | [4] |
Experimental Protocols
Protocol 1: Human Tumor Xenograft Efficacy Study
This protocol outlines the procedure for evaluating the antitumor efficacy of this compound derivatives in a subcutaneous xenograft mouse model.
Materials:
-
This compound compound (e.g., MS-275)
-
Vehicle for drug formulation (e.g., PBS)
-
Human cancer cell line (e.g., HT-29, SH-SY5Y)
-
4-6 week old female athymic nude or NOD/SCID mice
-
Cell culture medium and supplements
-
Trypsin-EDTA
-
Sterile PBS
-
Matrigel (optional)
-
Syringes and needles (27-30 gauge)
-
Calipers
-
Anesthetic
Procedure:
-
Cell Culture: Culture human cancer cells in appropriate medium until they reach 70-80% confluency.
-
Cell Preparation: Harvest cells by trypsinization, wash with PBS, and resuspend in sterile PBS or a mixture of PBS and Matrigel at a concentration of 2 x 10^6 cells per 100 µL.[2]
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (width)^2 x length / 2.
-
Treatment Initiation: When tumors reach a mean volume of 50-100 mm³, randomize the mice into treatment and control groups (n=5-10 mice per group).
-
Drug Administration: Administer the this compound compound or vehicle to the respective groups via the desired route (e.g., oral gavage, intraperitoneal injection) and schedule (e.g., daily, every other day). For example, MS-275 can be administered at 20 mg/kg via intraperitoneal injection daily for two weeks.[2]
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.
-
Study Termination: Euthanize the mice when tumors in the control group reach a predetermined size or at the end of the study period.
-
Endpoint Analysis: Excise the tumors, weigh them, and process for further analysis such as histopathology or Western blot for pharmacodynamic markers (e.g., histone acetylation).
Signaling Pathway and Workflow
Caption: Workflow for in vivo antitumor efficacy studies.
Caption: this compound antitumor signaling pathway.
II. In Vivo Efficacy in Metabolic Disease Mouse Models
MS-275 has shown efficacy in improving glycemic control and reducing obesity in diet-induced obese (DIO) mice. It appears to enhance GLP-1 receptor agonism, leading to improved glucose-stimulated insulin secretion.[5]
Quantitative Data Summary
| Compound | Mouse Model | Dosing Regimen | Key Efficacy Readouts | Reference |
| MS-275 | Diet-Induced Obese C57BL/6 Mice | 5 mg/kg, p.o., every alternate day | Decreased body weight gain, reduced food intake | [5] |
| MS-275 (with Liraglutide) | Diet-Induced Obese C57BL/6 Mice | MS-275: 5 mg/kg, p.o., every alternate day; Liraglutide: 3 nmol/kg, s.c., twice weekly | Significant decrease in body weight, reduced fasting blood glucose | [5] |
Experimental Protocols
Protocol 2: Diet-Induced Obesity Efficacy Study
This protocol describes the induction of obesity in mice and the subsequent evaluation of an this compound derivative.
Materials:
-
This compound compound (e.g., MS-275)
-
Vehicle
-
Male C57BL/6J mice (5-6 weeks old)
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Standard chow diet
-
Glucometer and test strips
-
Metabolic cages (optional)
Procedure:
-
Acclimation: Acclimate mice for one week on a standard chow diet.
-
Diet Induction: Divide mice into two groups: one receiving a high-fat diet and the other a standard chow diet for 8-12 weeks to induce obesity and insulin resistance.
-
Baseline Measurements: Before starting treatment, measure baseline body weight and fasting blood glucose (after a 6-hour fast).
-
Randomization and Treatment: Randomize the DIO mice into treatment and control groups. Administer the this compound compound or vehicle according to the desired schedule. For example, MS-275 can be given at 5 mg/kg every other day via oral gavage.[5]
-
Monitoring: Monitor body weight and food intake daily or weekly. Perform regular blood glucose measurements.
-
Glucose Tolerance Test (GTT) / Insulin Tolerance Test (ITT): At the end of the treatment period, perform GTT or ITT to assess glucose metabolism.
-
Endpoint Analysis: At the end of the study, euthanize the mice and collect tissues (e.g., liver, adipose tissue, pancreas) for histological or molecular analysis.
Signaling Pathway and Workflow
Caption: Workflow for diet-induced obesity efficacy studies.
Caption: MS-275 signaling in metabolic disease.
III. Potential In Vivo Efficacy in Neurodegenerative Disease Mouse Models
While specific in vivo efficacy studies of this compound in neurodegenerative mouse models are less documented, the broader class of HDAC inhibitors has shown promise in models of Alzheimer's disease (AD) and other neurodegenerative conditions. The proposed mechanism involves the restoration of histone acetylation, which is often dysregulated in these diseases, leading to improved synaptic plasticity, reduced neuroinflammation, and enhanced memory function.[6]
Experimental Protocols
Protocol 3: Alzheimer's Disease Mouse Model Efficacy Study (General Framework)
This protocol provides a general framework for evaluating an this compound derivative in a transgenic mouse model of Alzheimer's disease (e.g., 3xTg-AD).
Materials:
-
This compound compound
-
Vehicle
-
Transgenic AD mice (e.g., 3xTg-AD) and wild-type littermates
-
Behavioral testing apparatus (e.g., Morris water maze, Y-maze)
-
Anesthetic
-
Perfusion solutions (saline, paraformaldehyde)
-
Histology and immunohistochemistry reagents (e.g., anti-Aβ, anti-phospho-tau antibodies)
Procedure:
-
Animal Husbandry and Aging: House transgenic and wild-type mice under standard conditions and age them to a point where AD-like pathology is expected to develop.
-
Baseline Behavioral Testing: Conduct baseline cognitive testing to assess memory and learning deficits.
-
Randomization and Treatment: Randomize mice into treatment and control groups and administer the this compound compound or vehicle.
-
Chronic Treatment: Administer the drug for a prolonged period (e.g., several weeks to months).
-
Post-Treatment Behavioral Testing: Repeat behavioral tests to assess for cognitive improvements.
-
Tissue Collection: At the end of the study, anesthetize and perfuse the mice with saline followed by paraformaldehyde. Collect the brains for further analysis.
-
Endpoint Analysis:
-
Histopathology: Perform immunohistochemistry to quantify amyloid plaques, neurofibrillary tangles, and markers of neuroinflammation (e.g., microgliosis, astrogliosis).
-
Biochemical Analysis: Use techniques like Western blot or ELISA to measure levels of Aβ, tau, and synaptic proteins in brain homogenates.
-
Signaling Pathway and Workflow
Caption: Workflow for neurodegenerative disease efficacy studies.
Caption: Potential neuroprotective signaling of this compound.
IV. Pharmacodynamic Assessment Protocol
Protocol 4: Western Blot for Histone Acetylation in Mouse Tissue
This protocol is for assessing the in vivo target engagement of this compound by measuring changes in histone acetylation in tissues collected from treated mice.
Materials:
-
Tissue samples (e.g., tumor, brain, liver) from treated and control mice
-
Lysis buffer with protease and HDAC inhibitors
-
Bradford assay reagent
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Tissue Homogenization: Homogenize tissue samples in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a Bradford assay.
-
Sample Preparation: Prepare protein samples for electrophoresis by adding Laemmli buffer and boiling.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated and total histone H3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply a chemiluminescent substrate.
-
Imaging: Capture the signal using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the acetylated histone signal to the total histone signal to determine the relative change in acetylation.
References
- 1. A synthetic inhibitor of histone deacetylase, MS-27-275, with marked in vivo antitumor activity against human tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xenograft studies for determining the in vivo efficacy of AZ, MS-275, and AZ + MS-275 combination [bio-protocol.org]
- 3. MS-275 sensitizes TRAIL-resistant breast cancer cells, inhibits angiogenesis and metastasis, and reverses epithelial-mesenchymal transition in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Class I HDAC Inhibitor, MS-275, Prevents Oxaliplatin-Induced Chronic Neuropathy and Potentiates Its Antiproliferative Activity in Mice [mdpi.com]
- 5. MS-275, a class 1 histone deacetylase inhibitor augments glucagon-like peptide-1 receptor agonism to improve glycemic control and reduce obesity in diet-induced obese mice | eLife [elifesciences.org]
- 6. Histone Deacetylase Inhibitor Alleviates the Neurodegenerative Phenotypes and Histone Dysregulation in Presenilins-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-(methylsulfonyl)benzamide in Histone Deacetylase (HDAC) Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on histones and other non-histone proteins.[1][2] This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression.[1] Dysregulation of HDAC activity has been implicated in the pathogenesis of various diseases, including cancer and neurodegenerative disorders, making them attractive therapeutic targets.[2][3]
N-(methylsulfonyl)benzamide belongs to the benzamide class of HDAC inhibitors, which are known to interact with the zinc ion in the catalytic site of HDACs, thereby blocking their enzymatic activity.[4][5] This application note provides detailed protocols and data presentation for the use of this compound in a typical histone deacetylase inhibition assay.
Mechanism of Action of HDAC Inhibitors
HDAC inhibitors function by binding to the active site of histone deacetylases, preventing the removal of acetyl groups from their substrate proteins.[4][5] The general mechanism involves the chelation of the zinc ion within the enzyme's catalytic domain by a zinc-binding group on the inhibitor.[4] This action maintains a state of hyperacetylation on histones, which leads to a more open chromatin structure and can reactivate the transcription of tumor suppressor genes.[6] Additionally, HDAC inhibitors can induce cell cycle arrest, differentiation, and apoptosis in cancer cells by affecting the acetylation status and function of various non-histone proteins involved in these cellular processes.[1]
Caption: Signaling pathway of HDAC inhibition by this compound.
Data Presentation
The inhibitory activity of benzamide derivatives against various HDAC isoforms is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values for selected benzamide HDAC inhibitors against different HDAC isoforms. This data provides a comparative context for the expected potency of this compound.
| Compound | HDAC1 (IC50) | HDAC2 (IC50) | HDAC3 (IC50) | HDAC6 (IC50) | Reference |
| Mocetinostat (MGCD0103) | 0.15 µM | - | - | No activity | [7] |
| Entinostat (MS-275) | - | - | - | - | [1] |
| Domatinostat (4SC-202) | 1.20 µM | 1.12 µM | 0.57 µM | - | [7] |
| Chidamide | - | - | - | - | [8] |
| This compound | Data to be determined by the user's experiment | Data to be determined by the user's experiment | Data to be determined by the user's experiment | Data to be determined by the user's experiment |
Experimental Protocols
In Vitro HDAC Inhibition Assay (Fluorogenic)
This protocol describes a common method to determine the inhibitory activity of this compound on HDAC enzymes using a fluorogenic substrate.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)
-
HDAC Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
This compound (dissolved in DMSO)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (e.g., Trypsin with Trichostatin A to stop the HDAC reaction)
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in HDAC Assay Buffer. The final concentration of DMSO should be kept below 1% in the final reaction mixture.
-
Enzyme Preparation: Dilute the recombinant HDAC enzyme to the desired concentration in cold HDAC Assay Buffer.
-
Reaction Setup:
-
Add 40 µL of HDAC Assay Buffer to each well of the 96-well plate.
-
Add 10 µL of the diluted this compound or vehicle control (DMSO in assay buffer) to the respective wells.
-
Add 20 µL of the diluted HDAC enzyme to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction: Add 20 µL of the fluorogenic HDAC substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop Reaction and Develop Signal: Add 10 µL of the developer solution to each well. This will stop the HDAC reaction and cleave the deacetylated substrate, releasing the fluorescent AMC.
-
Incubate: Incubate the plate at 37°C for 15 minutes to allow for complete development of the fluorescent signal.
-
Measurement: Read the fluorescence intensity using a microplate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Fluorescence_inhibitor - Fluorescence_blank) / (Fluorescence_vehicle - Fluorescence_blank))
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).
Caption: Experimental workflow for the in vitro HDAC inhibition assay.
Conclusion
The provided protocols and background information offer a comprehensive guide for utilizing this compound in histone deacetylase inhibition assays. By following these methodologies, researchers can effectively determine the inhibitory potency and selectivity of this compound, contributing to the broader understanding of its therapeutic potential in diseases characterized by HDAC dysregulation. Careful optimization of assay conditions is recommended to ensure accurate and reproducible results.
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unlocking the epigenetic symphony: histone acetylation's impact on neurobehavioral change in neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of histone acetylation and DNA methylation on p21WAF1 regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Medicinal chemistry advances in targeting class I histone deacetylases [explorationpub.com]
Application Notes and Protocols for Assessing N-(methylsulfonyl)benzamide Cell Permeability
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability of a drug candidate to permeate cell membranes is a critical determinant of its oral bioavailability and overall efficacy. N-(methylsulfonyl)benzamide and its derivatives represent a class of compounds with potential therapeutic applications. Assessing the cell permeability of these molecules is a crucial step in early drug discovery and development.[1] This document provides detailed protocols for two standard in vitro methods for evaluating the cell permeability of this compound: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.
The PAMPA model is a high-throughput, cell-free assay that predicts passive diffusion across an artificial membrane, making it suitable for rapid screening of multiple compounds.[2][3] In contrast, the Caco-2 permeability assay is a more complex, cell-based model that utilizes a confluent monolayer of human colon adenocarcinoma cells.[4][5][6] This model is considered a gold standard for predicting in vivo intestinal absorption in humans as it accounts for not only passive diffusion but also active transport and efflux mechanisms.[5][7][8]
Data Presentation
The primary output of these permeability assays is the apparent permeability coefficient (Papp), typically reported in cm/s. The following table provides a general classification of compound permeability based on Papp values obtained from Caco-2 assays.
| Permeability Classification | Apparent Permeability (Papp) (x 10-6 cm/s) | Expected Human Oral Absorption |
| High | > 10 | > 90% |
| Medium | 1 - 10 | 50 - 90% |
| Low | < 1 | < 50% |
For compounds evaluated using bidirectional Caco-2 assays, an efflux ratio is calculated to determine if the compound is a substrate of efflux transporters like P-glycoprotein (P-gp).[6][9][10]
Efflux Ratio (ER) = Papp (B-A) / Papp (A-B)
| Efflux Ratio (ER) | Interpretation |
| < 2 | Compound is not likely a substrate of efflux transporters. |
| ≥ 2 | Compound is likely a substrate of efflux transporters.[9] |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol is adapted from standard PAMPA procedures and is designed to assess the passive diffusion of this compound.[2][11]
Materials:
-
This compound
-
96-well donor plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)
-
96-well acceptor plates (e.g., Millipore MultiScreen Acceptor Plate)
-
Lecithin in dodecane solution (e.g., 1% w/v)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
UV-Vis spectrophotometer or LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare the donor solution by diluting the stock solution in PBS to the final desired concentration (e.g., 100 µM) with a final DMSO concentration of ≤1%.
-
Prepare the acceptor solution (PBS, pH 7.4).
-
-
Membrane Coating:
-
Carefully apply 5 µL of the lecithin/dodecane solution to the membrane of each well of the donor plate, ensuring the entire surface is coated.
-
-
Assay Setup:
-
Add 300 µL of the acceptor solution to each well of the 96-well acceptor plate.
-
Carefully place the donor plate on top of the acceptor plate, creating a "sandwich".
-
Add 150 µL of the donor solution (containing this compound) to each well of the donor plate.
-
-
Incubation:
-
Sample Analysis:
-
After incubation, carefully separate the donor and acceptor plates.
-
Determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = [-ln(1 - CA/Ceq)] * (VD * VA) / [(VD + VA) * A * t]
Where:
-
CA is the concentration of the compound in the acceptor well at time t.
-
Ceq is the equilibrium concentration, calculated as (CD * VD + CA * VA) / (VD + VA), where CD is the concentration in the donor well at time t.
-
VD is the volume of the donor well.
-
VA is the volume of the acceptor well.
-
A is the area of the membrane.
-
t is the incubation time in seconds.
Protocol 2: Caco-2 Cell Permeability Assay
This protocol describes a bidirectional permeability assay using the Caco-2 cell line to evaluate both passive and active transport of this compound.[4][5][12]
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin
-
Transwell inserts (e.g., 24-well, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5
-
This compound
-
Lucifer yellow (for monolayer integrity testing)
-
Control compounds (e.g., atenolol for low permeability, propranolol for high permeability)
-
LC-MS/MS system for analysis
Procedure:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the Caco-2 cells onto the Transwell inserts at a density of approximately 6 x 104 cells/cm2.
-
Culture the cells on the inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[10]
-
-
Monolayer Integrity Assessment:
-
Permeability Assay (Bidirectional):
-
Apical to Basolateral (A-B) Transport:
-
Wash the Caco-2 monolayers with pre-warmed HBSS (pH 7.4).
-
Add HBSS (pH 6.5 to mimic the intestinal environment, or pH 7.4) containing this compound to the apical (donor) side.
-
Add fresh HBSS (pH 7.4) to the basolateral (receiver) side.
-
-
Basolateral to Apical (B-A) Transport:
-
Wash the Caco-2 monolayers with pre-warmed HBSS (pH 7.4).
-
Add HBSS (pH 7.4) containing this compound to the basolateral (donor) side.
-
Add fresh HBSS (pH 7.4) to the apical (receiver) side.
-
-
-
Incubation and Sampling:
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[5]
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment and replace with fresh buffer.
-
At the end of the incubation, collect samples from both the donor and receiver compartments.
-
-
Sample Analysis:
-
Determine the concentration of this compound in all samples using a validated LC-MS/MS method.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the steady-state flux of the compound across the monolayer.
-
A is the surface area of the Transwell membrane.
-
C0 is the initial concentration of the compound in the donor compartment.
The efflux ratio (ER) is then calculated as described in the data presentation section.
Visualizations
Caption: Workflow for the PAMPA permeability assay.
Caption: Workflow for the Caco-2 cell permeability assay.
References
- 1. Overview of In Vitro Permeability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 3. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 4. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 5. enamine.net [enamine.net]
- 6. Caco-2 Permeability | Evotec [evotec.com]
- 7. Advances in cell-based permeability assays to screen drugs for intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 10. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 12. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 13. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing N-(methylsulfonyl)benzamide Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of N-(methylsulfonyl)benzamide in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is expected to be a polar compound due to the presence of the benzamide and methylsulfonyl functional groups.[1][2] Generally, benzamide compounds exhibit solubility in polar organic solvents like ethanol, methanol, and acetone, but have limited solubility in water.[1] The presence of the methylsulfonyl group may further influence its polarity and hydrogen bonding capacity.
Q2: What is the first-line solvent to try for dissolving this compound for in vitro assays?
Dimethyl sulfoxide (DMSO) is a widely used and effective aprotic polar solvent for dissolving a broad range of organic compounds for in vitro studies.[3][4] It is recommended to start by preparing a high-concentration stock solution in DMSO.
Q3: What are the potential issues with using DMSO as a solvent?
While DMSO is an excellent solvent, it can exhibit cytotoxicity at higher concentrations in cell-based assays.[5][6] It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible, typically below 0.5% (v/v), and to include a vehicle control (medium with the same concentration of DMSO without the compound) in your experiments.[4][7]
Q4: Are there alternatives to DMSO for dissolving this compound?
Yes, other organic solvents like ethanol can be used.[8] However, ethanol may also have effects on cell viability and function, so its concentration in the final assay medium should also be minimized and controlled for.[5][9]
Q5: How can I improve the aqueous solubility of this compound if organic solvents are not suitable for my assay?
Several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble compounds:
-
pH Adjustment: For ionizable compounds, adjusting the pH of the solution can significantly increase solubility.[10][][12] The suitability of this method depends on the pKa of this compound and the pH constraints of your assay.
-
Use of Excipients:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming inclusion complexes with increased water solubility.[13][14][15][16]
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent can improve solubility.[8][17]
-
Surfactants: Surfactants can increase solubility by forming micelles that entrap the compound.[18][19] However, surfactants can also have biological effects and should be used with caution.
-
Troubleshooting Guide
Issue: My this compound precipitates out of solution when I dilute my DMSO stock into aqueous assay buffer or cell culture medium.
-
Question: What is the final concentration of DMSO in your assay?
-
Answer: Ensure the final DMSO concentration is as low as possible (ideally <0.5%). High dilutions from a concentrated DMSO stock can cause the compound to crash out. Consider making an intermediate dilution in a solvent more miscible with your aqueous buffer.
-
-
Question: Have you tried warming the solution?
-
Answer: Gently warming the solution might help in keeping the compound dissolved. However, be mindful of the temperature stability of your compound and other assay components.
-
-
Question: Could a different formulation approach be more suitable?
Issue: I am observing cellular toxicity that I suspect is due to the solvent.
-
Question: What is your vehicle control showing?
-
Answer: Always include a vehicle control with the same concentration of the solvent used to dissolve your compound. This will help you differentiate between compound-induced toxicity and solvent-induced toxicity.[4]
-
-
Question: Can you reduce the solvent concentration?
-
Answer: Try to prepare a more concentrated stock solution so that a smaller volume is needed for the final dilution, thereby lowering the final solvent concentration. If solubility limits this, you may need to explore alternative solvents or solubilization techniques.
-
-
Question: Have you tested the tolerance of your specific cell line to the solvent?
-
Answer: Different cell lines have varying sensitivities to organic solvents.[5] It is good practice to perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your particular cells.
-
Data Presentation
Table 1: Comparison of Common Solubilization Strategies for In Vitro Assays
| Strategy | Advantages | Disadvantages | Key Considerations |
| Organic Solvents (e.g., DMSO, Ethanol) | High solubilizing power for many organic compounds. Simple to prepare stock solutions. | Can be cytotoxic at higher concentrations. May interfere with assay components. | Keep final concentration low (<0.5%). Always include a vehicle control. |
| pH Adjustment | Simple and cost-effective. Can significantly increase solubility for ionizable compounds. | Only applicable to ionizable compounds. May not be compatible with the pH requirements of the assay. | Determine the pKa of the compound. Ensure the final pH is within the physiological range for cell-based assays. |
| Cyclodextrins | Can significantly increase aqueous solubility. Generally have low toxicity. | Can be expensive. May alter the effective concentration of the compound. | Choose the appropriate type of cyclodextrin. Characterize the complex formation. |
| Co-solvents | Can improve solubility by reducing the polarity of the aqueous medium. | May still have some toxicity. The optimal co-solvent ratio needs to be determined. | Test a range of co-solvent concentrations. Ensure compatibility with the assay. |
| Surfactants | Effective at solubilizing highly hydrophobic compounds. | Can have their own biological effects. May interfere with protein binding. | Use well-characterized, non-ionic surfactants at the lowest effective concentration. |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution and Serial Dilutions
-
Preparation of Stock Solution:
-
Weigh out a precise amount of this compound.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Gently vortex or sonicate until the compound is completely dissolved. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Serial Dilutions for In Vitro Assays:
-
Thaw a stock solution aliquot.
-
Perform serial dilutions of the stock solution in the same solvent (DMSO) to create a dilution series.
-
For the final step, dilute the DMSO solutions into your aqueous assay buffer or cell culture medium to achieve the desired final concentrations of the compound. Ensure the final DMSO concentration is consistent across all treatments and the vehicle control.
-
Protocol 2: Screening for Improved Aqueous Solubility using pH Adjustment
-
Prepare a series of buffers with a range of pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0, 9.0).
-
Add a small, known amount of this compound to a fixed volume of each buffer.
-
Equilibrate the samples by shaking or rotating for a set period (e.g., 24-48 hours) at a constant temperature.
-
Centrifuge the samples to pellet any undissolved solid.
-
Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Plot the solubility as a function of pH to identify the optimal pH for solubilization.
Visualizations
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Solvents [genaxxon.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 9. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
- 10. ijmsdr.org [ijmsdr.org]
- 12. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. gala.gre.ac.uk [gala.gre.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 19. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: N-(methylsulfonyl)benzamide Synthesis
Welcome to the technical support center for the synthesis of N-(methylsulfonyl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method is the Schotten-Baumann reaction. This involves the N-acylation of methanesulfonamide with benzoyl chloride in the presence of a base, typically in a two-phase solvent system (e.g., an organic solvent and water). The base neutralizes the hydrochloric acid that is generated during the reaction, driving the equilibrium towards the formation of the desired amide product.
Q2: What are the primary starting materials and reagents required?
A2: The key reactants are methanesulfonamide and benzoyl chloride. A base is essential to scavenge the HCl byproduct; common choices include sodium hydroxide, potassium hydroxide, or tertiary amines like triethylamine or pyridine. The reaction is typically carried out in a suitable organic solvent such as dichloromethane, diethyl ether, or toluene, often in the presence of water to dissolve the inorganic base.
Q3: Why is my overall yield of this compound lower than expected?
A3: Low yields can be attributed to several factors. A primary cause is the hydrolysis of the benzoyl chloride starting material to benzoic acid, which is a significant competing side reaction, especially in the presence of aqueous base. Other potential reasons include incomplete reaction, product loss during workup and purification, or suboptimal reaction conditions such as temperature and reaction time.
Q4: I see a white, crystalline solid that is not my product. What is it likely to be?
A4: The most common crystalline byproduct is benzoic acid, resulting from the hydrolysis of benzoyl chloride. This impurity can often co-precipitate with the desired this compound product, particularly if the pH of the reaction mixture becomes acidic during workup.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of this compound.
Problem 1: Presence of Benzoic Acid Impurity in the Final Product
Symptoms:
-
The melting point of the product is lower and broader than the literature value.
-
1H NMR spectrum shows characteristic peaks for benzoic acid (e.g., a broad singlet for the carboxylic acid proton above 10 ppm and aromatic protons with different chemical shifts than the product).
-
The product has poor solubility in non-polar organic solvents but dissolves in aqueous basic solutions.
Root Causes:
-
Hydrolysis of Benzoyl Chloride: Benzoyl chloride readily reacts with water, especially under basic conditions, to form benzoic acid.
-
Inadequate Workup: Failure to effectively remove benzoic acid during the extraction and washing steps.
Solutions:
| Step | Action | Rationale |
| 1. Basic Wash | During the aqueous workup, wash the organic layer containing the product with a mild basic solution, such as saturated sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution. | Benzoic acid is acidic and will be deprotonated by the base to form sodium benzoate, which is highly soluble in water and will be extracted from the organic layer. This compound is significantly less acidic and will remain in the organic phase. |
| 2. Recrystallization | Recrystallize the crude product from a suitable solvent system. Ethanol or a mixture of ethanol and water is often effective. | This compound and benzoic acid have different solubility profiles in various solvents. By carefully selecting a solvent in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains in solution, pure crystals of this compound can be obtained upon cooling. |
Problem 2: Low or No Product Formation
Symptoms:
-
TLC analysis shows mostly unreacted starting materials (methanesulfonamide).
-
Very little or no precipitate of the desired product is formed after the reaction.
Root Causes:
-
Inactive Reagents: Benzoyl chloride may have hydrolyzed over time if not stored properly. Methanesulfonamide could be of poor quality.
-
Insufficient Base: An inadequate amount of base will not effectively neutralize the HCl produced, leading to the protonation of the methanesulfonamide and halting the reaction.
-
Suboptimal Reaction Conditions: The reaction may be too cold or the reaction time too short for the reaction to go to completion.
Solutions:
| Step | Action | Rationale |
| 1. Reagent Quality Check | Use freshly opened or properly stored benzoyl chloride. Ensure the methanesulfonamide is dry and of high purity. | The quality of starting materials is critical for a successful reaction. |
| 2. Stoichiometry and Base | Use at least one equivalent of base, and often a slight excess, to ensure complete neutralization of HCl. For Schotten-Baumann conditions, a biphasic system with an aqueous base is effective. | The nucleophilicity of the sulfonamide nitrogen is crucial for the reaction to proceed. Protonation by HCl will render it unreactive. |
| 3. Optimize Conditions | Ensure the reaction is stirred vigorously to facilitate mixing between the phases. If the reaction is slow at room temperature, gentle heating (e.g., to 40-50 °C) can be considered, though this may also increase the rate of benzoyl chloride hydrolysis. | Proper mixing and appropriate temperature can significantly improve the reaction rate and yield. |
Data Presentation
Table 1: Solubility of this compound and Benzoic Acid in Common Solvents at Room Temperature
| Solvent | This compound Solubility | Benzoic Acid Solubility |
| Water | Sparingly soluble | Slightly soluble (solubility increases significantly in hot water) |
| Ethanol | Soluble | Soluble |
| Dichloromethane | Soluble | Soluble |
| Diethyl Ether | Moderately soluble | Soluble |
| Toluene | Sparingly soluble | Soluble |
| Hexane | Insoluble | Sparingly soluble |
| Aqueous NaOH (1M) | Insoluble | Very soluble (as sodium benzoate) |
| Aqueous NaHCO₃ (sat.) | Insoluble | Soluble (as sodium benzoate) |
Experimental Protocols
Protocol 1: Synthesis of this compound via Schotten-Baumann Reaction
Materials:
-
Methanesulfonamide
-
Benzoyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Hydrochloric acid (HCl, 1M)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve methanesulfonamide (1.0 equivalent) in a 1M aqueous solution of sodium hydroxide (1.1 equivalents).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add dichloromethane to the flask.
-
To the vigorously stirred biphasic mixture, add benzoyl chloride (1.05 equivalents) dropwise via a dropping funnel over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification of this compound by Recrystallization
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. Gentle heating on a hot plate may be necessary.
-
If the product does not readily crystallize upon cooling, add deionized water dropwise to the warm solution until it becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol-water mixture.
-
Dry the purified crystals in a vacuum oven.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for overcoming synthesis byproducts.
Technical Support Center: N-(methylsulfonyl)benzamide Crystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of N-(methylsulfonyl)benzamide.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in developing a crystallization protocol for this compound?
A1: The most critical first step is solvent selection. Identifying a suitable solvent or solvent system in which this compound has high solubility at elevated temperatures and low solubility at room temperature is fundamental to successful crystallization. A systematic solvent screening is highly recommended.
Q2: My this compound is not dissolving in the chosen solvent, even at high temperatures. What should I do?
A2: This indicates that the solvent is a poor choice for dissolving your compound. You should consider a different solvent. If you have already tried a range of single solvents, a mixed solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) might be effective.
Q3: No crystals are forming even after the solution has cooled to room temperature and been placed in an ice bath. What are the possible reasons and solutions?
A3: Several factors could be at play:
-
Supersaturation has not been reached: The solution may be too dilute. Try evaporating some of the solvent to increase the concentration of your compound.
-
Inhibition of nucleation: The solution may lack nucleation sites. Try scratching the inside of the flask with a glass rod or adding a seed crystal of this compound.
-
Inappropriate solvent: The chosen solvent may not be suitable. A different solvent or a mixed-solvent system should be explored.
Q4: My product has "oiled out" instead of forming crystals. How can I fix this?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is cooled too quickly or when the melting point of the solid is lower than the temperature of the solution. To resolve this, try the following:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional solvent.
-
Allow the solution to cool much more slowly.
-
Consider using a different solvent with a lower boiling point.
Q5: The yield of my crystallized this compound is very low. How can I improve it?
A5: A low yield can result from several factors:
-
Using too much solvent: This will keep a significant amount of your product dissolved in the mother liquor. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Premature crystallization: If crystals form in the hot solution during filtration, you will lose product. Ensure your filtration apparatus is pre-heated.
-
Incomplete crystallization: Ensure the solution has been allowed to cool sufficiently for an adequate amount of time, including in an ice bath, to maximize crystal formation.
Troubleshooting Guides
Problem 1: Difficulty Finding a Suitable Crystallization Solvent
Symptoms:
-
The compound is insoluble in all tested solvents.
-
The compound is soluble in all tested solvents, even at room temperature.
-
The compound "oils out" in all tested solvents.
Troubleshooting Workflow:
Caption: Solvent selection troubleshooting workflow.
Problem 2: Oiling Out During Crystallization
Symptoms:
-
A liquid layer (oil) separates from the solution upon cooling instead of solid crystals.
Troubleshooting Workflow:
Caption: Troubleshooting "oiling out" issues.
Data Presentation
Table 1: Solvent Screening for this compound Crystallization
| Solvent | Polarity Index | Solubility at Room Temp. (mg/mL) | Solubility at Boiling (mg/mL) | Crystal Formation upon Cooling? (Yes/No) | Observations (e.g., color, oiling) |
| User Input | User Input | User Input | User Input | User Input | User Input |
| Example: Ethanol | 5.2 | ||||
| Example: Acetone | 5.1 | ||||
| Example: Ethyl Acetate | 4.4 | ||||
| Example: Toluene | 2.4 | ||||
| Example: Heptane | 0.1 |
Table 2: Crystallization Protocol Optimization
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Solvent System | User Input | User Input | User Input | User Input |
| Solvent Volume (mL) | User Input | User Input | User Input | User Input |
| Dissolution Temp. (°C) | User Input | User Input | User Input | User Input |
| Cooling Method | User Input | User Input | User Input | User Input |
| Final Temp. (°C) | User Input | User Input | User Input | User Input |
| Yield (%) | User Input | User Input | User Input | User Input |
| Crystal Quality | User Input | User Input | User Input | User Input |
Experimental Protocols
Protocol 1: Single-Solvent Crystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to the solvent's boiling point with stirring. Continue adding the hot solvent in small portions until the solid has just completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals in a vacuum oven or air dry them until the solvent has completely evaporated.
Protocol 2: Mixed-Solvent Crystallization
-
Dissolution: Dissolve the crude this compound in the minimum amount of the hot "good" solvent (the solvent in which it is readily soluble).
-
Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent (the solvent in which the compound is insoluble) dropwise until the solution becomes faintly cloudy (turbid).
-
Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 4-6 from the Single-Solvent Crystallization protocol, using the mixed-solvent system (in the final ratio) for washing.
Experimental Workflow Diagram:
Caption: General crystallization experimental workflow.
Technical Support Center: N-(methylsulfonyl)benzamide Bioavailability Enhancement
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to enhance the in vivo bioavailability of N-(methylsulfonyl)benzamide.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo studies with this compound, likely stemming from its poor aqueous solubility.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or variable oral bioavailability in animal models. | Poor aqueous solubility of this compound leading to low dissolution and absorption. | 1. Particle Size Reduction: Decrease the particle size of the compound through micronization or nanosuspension to increase the surface area for dissolution.[1][2] 2. Formulation with Solubilizing Excipients: Incorporate co-solvents, surfactants, or cyclodextrins in the formulation to improve solubility.[1][3][4] 3. Lipid-Based Formulations: Develop a lipid-based drug delivery system (LBDDS) to enhance absorption via the lymphatic pathway.[2][5] 4. Amorphous Solid Dispersion: Create an amorphous solid dispersion to improve the dissolution rate.[6][7] |
| Precipitation of the compound in the gastrointestinal tract upon administration. | The formulation is not robust enough to maintain the drug in a solubilized state in the GI fluids. | 1. Optimize Excipient Concentration: Increase the concentration of surfactants or polymers in the formulation to maintain supersaturation. 2. Use of Precipitation Inhibitors: Include polymers such as HPMC or PVP in the formulation to inhibit drug crystallization.[8][9] 3. pH Modification: For ionizable compounds, adjusting the microenvironment pH can enhance solubility.[10] |
| Inconsistent pharmacokinetic (PK) data between subjects. | Variability in food intake, GI motility, or individual physiological differences affecting drug absorption. | 1. Standardize Experimental Conditions: Ensure consistent fasting and feeding protocols for all animal subjects. 2. Controlled Administration: Use oral gavage for precise dosing and to minimize variability in intake. 3. Increase Sample Size: A larger number of animals can help to account for biological variability. |
| Difficulty in preparing a stable and homogenous formulation for dosing. | The compound has poor wettability or agglomerates in the vehicle. | 1. Incorporate Wetting Agents: Add a small amount of a surfactant (e.g., Tween 80) to the vehicle to improve particle wetting. 2. Sonication: Use sonication to break down agglomerates and achieve a uniform suspension. 3. Viscosity-Enhancing Agents: Add a viscosity-enhancing agent (e.g., carboxymethyl cellulose) to prevent particle settling. |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to improve the bioavailability of this compound?
A1: The initial and often most effective step is to enhance the aqueous solubility of the compound.[1][3] This can be approached by reducing the particle size through micronization or creating a nanosuspension.[1][2] These techniques increase the surface area of the drug that is in contact with the dissolution medium, which can significantly improve the dissolution rate and subsequent absorption.[1]
Q2: What are the most common formulation strategies for poorly soluble compounds like this compound?
A2: Several formulation strategies can be employed. The choice depends on the specific physicochemical properties of your compound. Common approaches include:
-
Co-solvents: Using a mixture of water-miscible solvents to increase solubility.[1][4]
-
Surfactants: Employing surfactants to form micelles that can encapsulate the drug, thereby increasing its solubility.[11]
-
Cyclodextrins: Using cyclodextrins to form inclusion complexes with the drug, which enhances its aqueous solubility.[1][9]
-
Lipid-Based Formulations: These can improve solubility and take advantage of the body's natural lipid absorption pathways.[2][5]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier at a molecular level to create an amorphous solid with improved dissolution characteristics.[3][6]
Q3: How do I choose the right excipients for my formulation?
A3: Excipient selection is a critical step. A screening study is recommended to determine the solubility of this compound in various pharmaceutically acceptable excipients. The excipients that demonstrate the highest solubilizing capacity should be further evaluated for compatibility and in vivo performance. Consider factors like the route of administration, potential toxicity of the excipients, and the desired release profile.
Q4: What in vivo models are appropriate for assessing the bioavailability of this compound?
A4: Standard preclinical animal models such as mice or rats are typically used for initial in vivo bioavailability studies.[12] The study design usually involves administering the formulation orally and collecting blood samples at predetermined time points to determine the plasma concentration of the drug over time.[13][14]
Q5: How can I confirm that my formulation strategy is effective?
A5: The effectiveness of a formulation strategy is ultimately determined by in vivo pharmacokinetic studies.[15] A successful formulation will result in a statistically significant increase in key PK parameters such as the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) compared to a simple suspension of the drug.[14]
Experimental Protocols
Protocol 1: Preparation of a Micronized Suspension of this compound
Objective: To prepare a suspension of this compound with reduced particle size to enhance dissolution.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% w/v carboxymethyl cellulose in water)
-
Wetting agent (e.g., 0.1% w/v Tween 80)
-
Micronizing equipment (e.g., jet mill or ball mill)
-
Particle size analyzer
Methodology:
-
Micronize the this compound powder using a suitable milling technique.
-
Characterize the particle size distribution of the micronized powder to ensure it meets the desired specifications (typically in the range of 1-10 µm).
-
Prepare the vehicle by dissolving the carboxymethyl cellulose and Tween 80 in water with gentle heating and stirring.
-
Slowly add the micronized this compound to the vehicle while stirring continuously to form a homogenous suspension.
-
Visually inspect the suspension for any signs of agglomeration. If necessary, sonicate the suspension to ensure uniformity.
-
Store the suspension under appropriate conditions until administration.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To evaluate the oral bioavailability of a novel this compound formulation compared to a control suspension.
Materials:
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Test formulation of this compound
-
Control suspension (e.g., micronized suspension from Protocol 1)
-
Oral gavage needles
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Centrifuge
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Methodology:
-
Fast the rats overnight (with free access to water) before dosing.
-
Divide the rats into two groups: a control group receiving the suspension and a test group receiving the enhanced formulation.
-
Administer the respective formulations to the rats via oral gavage at a predetermined dose.
-
Collect blood samples (approximately 0.1 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Process the blood samples by centrifugation to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) for each group and perform statistical analysis to compare the bioavailability of the two formulations.
Visualizations
Caption: Experimental workflow for enhancing and evaluating the bioavailability of this compound.
Caption: Logical relationship between solubility, bioavailability, and enhancement strategies.
References
- 1. japer.in [japer.in]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. course.cutm.ac.in [course.cutm.ac.in]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. tandfonline.com [tandfonline.com]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. SPECIAL FEATURE - Improving Bioavailability & Solubility: Each Molecule Is Unique [drug-dev.com]
- 11. taylorfrancis.com [taylorfrancis.com]
- 12. In-vivo bioavailability studies: Significance and symbolism [wisdomlib.org]
- 13. fda.gov [fda.gov]
- 14. mdpi.com [mdpi.com]
- 15. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
Technical Support Center: N-(methylsulfonyl)benzamide (MBS-8902)
Welcome to the technical support center for MBS-8902, a novel Kinase A inhibitor. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to help you minimize off-target effects and ensure the success of your experiments.
Troubleshooting Guides & FAQs
This section addresses common issues that may arise during the use of MBS-8902.
Issue 1: Higher than expected cytotoxicity in non-target cell lines.
-
Question: We are observing significant cell death in our control cell lines that do not express high levels of Kinase A. What could be the cause?
-
Answer: This issue is likely due to off-target effects of MBS-8902, particularly inhibition of Kinase B, which can lead to cardiotoxicity-related pathways, or interactions with other essential cellular kinases.[1] It is also possible that the concentration of MBS-8902 is too high for the specific cell line being used. We recommend performing a dose-response curve to determine the optimal concentration and using a kinase selectivity panel to identify which off-target kinases are being affected.[2]
Issue 2: Inconsistent IC50 values for Kinase A inhibition.
-
Question: Our IC50 values for MBS-8902 against Kinase A vary significantly between experiments. How can we improve consistency?
-
Answer: Inconsistent IC50 values can stem from several factors. Ensure that the ATP concentration in your kinase assay is consistent, as MBS-8902 is an ATP-competitive inhibitor.[3] Variations in cell passage number, confluency, and incubation times can also contribute to variability. It is also crucial to confirm the stability of MBS-8902 in your assay medium.
Issue 3: Concerns about potential drug-drug interactions.
-
Question: We are planning in vivo studies with MBS-8902. What is the risk of drug-drug interactions?
-
Answer: MBS-8902 has been shown to be a moderate inhibitor of the cytochrome P450 enzyme CYP3A4.[4][5][6] Co-administration with drugs that are also metabolized by CYP3A4 could lead to altered plasma concentrations and potential toxicity.[4] We strongly advise conducting a CYP450 inhibition assay to quantify this interaction and consulting a pharmacokinetics expert before initiating in vivo studies.
Issue 4: Unexpected cardiovascular liabilities in early in vivo models.
-
Question: We have observed signs of cardiotoxicity in our animal models. What is the likely mechanism?
-
Answer: The observed cardiotoxicity is likely due to two known off-target effects of MBS-8902: inhibition of Kinase B and blockade of the hERG potassium channel.[7] hERG channel inhibition can prolong the QT interval, leading to potentially fatal arrhythmias.[7] A cellular hERG assay is recommended to determine the IC50 for hERG blockade and assess the therapeutic window.
Data Presentation
Table 1: Kinase Selectivity Profile of MBS-8902
| Target | IC50 (nM) | Description |
| Kinase A (On-Target) | 15 | Primary therapeutic target |
| Kinase B (Off-Target) | 150 | Potential for cardiotoxicity |
| Kinase C (Off-Target) | >10,000 | Low off-target activity |
| Kinase D (Off-Target) | 2,500 | Moderate off-target activity |
Table 2: Off-Target Liability Profile of MBS-8902
| Off-Target | IC50 (µM) | Implication |
| hERG Channel | 1.2 | Risk of QT prolongation |
| CYP3A4 | 5.8 | Potential for drug-drug interactions |
Experimental Protocols
Protocol 1: Cell-Based Kinase Inhibition Assay
This protocol is designed to determine the cellular potency of MBS-8902 against its target kinase.
-
Cell Culture: Plate cells at a density of 10,000 cells/well in a 96-well plate and incubate overnight.
-
Compound Preparation: Prepare a 10-point serial dilution of MBS-8902 in DMSO, and then dilute in cell culture medium.
-
Treatment: Add the diluted MBS-8902 to the cells and incubate for 2 hours.
-
Lysis: Lyse the cells and quantify the phosphorylation of a known Kinase A substrate using a phospho-specific antibody in an ELISA or Western blot format.[8]
-
Data Analysis: Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: hERG Channel Patch-Clamp Assay
This protocol assesses the potential of MBS-8902 to inhibit the hERG potassium channel.[7][9]
-
Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).[7][10]
-
Electrophysiology: Perform whole-cell patch-clamp recordings using an automated patch-clamp system.[7]
-
Compound Application: Apply a range of MBS-8902 concentrations to the cells and record the hERG current.
-
Data Analysis: Measure the inhibition of the hERG current at each concentration and calculate the IC50 value.[7]
Protocol 3: CYP3A4 Inhibition Assay
This protocol determines the potential of MBS-8902 to inhibit the CYP3A4 enzyme.[4][5][11]
-
Microsomes: Use human liver microsomes as the source of CYP3A4.[5][12]
-
Incubation: Incubate MBS-8902 with the microsomes and a CYP3A4-specific substrate (e.g., midazolam).[12]
-
Metabolite Quantification: After incubation, stop the reaction and quantify the formation of the metabolite using LC-MS/MS.[11][12]
-
Data Analysis: Determine the IC50 value by comparing the rate of metabolite formation in the presence and absence of MBS-8902.[4]
Mandatory Visualizations
Caption: Signaling pathway of the primary target, Kinase A.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. evotec.com [evotec.com]
- 5. criver.com [criver.com]
- 6. criver.com [criver.com]
- 7. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. hERG Assay | PPTX [slideshare.net]
- 10. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 12. In vitro assessment of cytochrome P450 inhibition: strategies for increasing LC/MS-based assay throughput using a one-point IC(50) method and multiplexing high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing N-(methylsulfonyl)benzamide degradation in solution
Welcome to the technical support center for N-(methylsulfonyl)benzamide. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the degradation of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: Based on studies of structurally similar compounds such as N-amidomethylsulfonamides and benzamides, the primary degradation pathways for this compound in aqueous solutions are expected to be hydrolysis of the amide bond. This can be catalyzed by both acidic and basic conditions.[1][2][3] Under acidic conditions, protonation of the amide carbonyl is followed by nucleophilic attack of water.[2] In basic conditions, direct nucleophilic attack of a hydroxide ion on the amide carbonyl can occur.[2]
Q2: What factors can influence the stability of this compound in my experiments?
A2: Several factors can impact the stability of this compound in solution:
-
pH: Both acidic and basic pH can accelerate hydrolysis.[2] The compound is expected to be most stable at a neutral pH, although specific studies on this compound are needed to confirm the optimal pH range.
-
Temperature: Higher temperatures generally increase the rate of degradation reactions.[4][5] For long-term storage, solutions should be kept at low temperatures (e.g., 2-8 °C or frozen).
-
Light: Photodegradation can be a concern for sulfonamides.[6][7] It is advisable to protect solutions from light, especially during long-term storage or prolonged experiments.
-
Presence of Oxidizing Agents: Oxidizing agents can potentially lead to degradation, although specific data on this compound is limited. Studies on other pharmaceuticals show that oxidative degradation is a common pathway.[8]
Q3: I am observing unexpected peaks in my HPLC analysis of an aged this compound solution. What could they be?
A3: Unexpected peaks are likely degradation products. Based on the hydrolysis of similar compounds, the primary degradation products would be benzoic acid and methanesulfonamide. Other minor degradation products could also be formed depending on the specific conditions. It is recommended to perform forced degradation studies (see Troubleshooting Guide) to intentionally generate and identify potential degradation products.
Troubleshooting Guides
Issue 1: Rapid Loss of this compound Potency in Solution
| Possible Cause | Troubleshooting Step |
| Inappropriate pH of the solution. | Buffer the solution to a neutral pH (around 7). If your experimental conditions require acidic or basic pH, minimize the exposure time and consider running the experiment at a lower temperature. |
| High storage or experimental temperature. | Store stock solutions and experimental samples at reduced temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term). Perform experiments at the lowest feasible temperature. |
| Exposure to light. | Protect solutions from light by using amber vials or covering containers with aluminum foil. |
| Contamination with acids, bases, or oxidizing agents. | Ensure high purity of solvents and reagents. Use fresh solvents and properly cleaned glassware. |
Issue 2: Poor Reproducibility of Experimental Results
| Possible Cause | Troubleshooting Step |
| Inconsistent age of stock solutions. | Prepare fresh stock solutions for each set of experiments. If using older solutions, perform a quick purity check (e.g., by HPLC) before use. |
| Variable storage conditions. | Standardize storage conditions for all solutions, including temperature and light exposure. |
| Interaction with other components in the solution. | Investigate potential incompatibilities with other reagents or excipients in your formulation.[9][10] Compatibility studies using techniques like DSC or FTIR can be helpful.[9][10][11] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation products and assess the stability-indicating nature of an analytical method.[8][12]
1. Preparation of Stock Solution:
- Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
- Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
- Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
- Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
- Thermal Degradation: Place 1 mL of the stock solution in an oven at 80°C for 48 hours.
- Photodegradation: Expose 1 mL of the stock solution to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.
3. Sample Analysis:
- At appropriate time points, withdraw aliquots of the stressed samples.
- If necessary, neutralize the acidic and basic samples.
- Dilute the samples to a suitable concentration with the mobile phase.
- Analyze the samples using a stability-indicating HPLC method.
4. Data Analysis:
- Compare the chromatograms of the stressed samples with that of an unstressed control sample.
- Identify and quantify the degradation products.
- Mass spectrometry (LC-MS) can be used to identify the structure of the degradation products.[13][14]
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Start with a low percentage of mobile phase B and gradually increase it to elute more hydrophobic compounds.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at a wavelength where this compound and its expected degradation products have significant absorbance (e.g., determined by UV scan).
-
Injection Volume: 10 µL.
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear for the quantification of this compound and its degradation products.
Data Summary
The following table summarizes hypothetical degradation data for this compound under various stress conditions, based on typical outcomes for similar compounds. Actual results may vary.
| Stress Condition | % Degradation of this compound | Major Degradation Products |
| 0.1 M HCl, 60°C, 24h | 15-25% | Benzoic acid, Methanesulfonamide |
| 0.1 M NaOH, 60°C, 24h | 20-30% | Benzoic acid, Methanesulfonamide |
| 3% H₂O₂, RT, 24h | 5-15% | Oxidized derivatives |
| 80°C, 48h | 10-20% | Benzoic acid, Methanesulfonamide |
| Photolysis | 5-10% | Photodegradation products |
Visualizations
Caption: A flowchart for troubleshooting the degradation of this compound.
Caption: Workflow for a forced degradation study of this compound.
Caption: Postulated hydrolytic degradation pathway for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. scholars.northwestern.edu [scholars.northwestern.edu]
- 5. uknowledge.uky.edu [uknowledge.uky.edu]
- 6. Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photodegradation of aryl sulfonamides: N-tosylglycine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. farmaciajournal.com [farmaciajournal.com]
- 10. Compatibility study between ibuproxam and pharmaceutical excipients using differential scanning calorimetry, hot-stage microscopy and scanning electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biomedres.us [biomedres.us]
- 13. Identification of imatinib mesylate degradation products obtained under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Forced degradation, LC-UV, MS(n) and LC-MS-TOF studies on azilsartan: Identification of a known and three new degradation impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of N-(methylsulfonyl)benzamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-(methylsulfonyl)benzamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: A prevalent method for synthesizing this compound is the acylation of methanesulfonamide with benzoyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A2: Low yields can stem from several factors including incomplete reaction, degradation of starting materials or product, and suboptimal reaction conditions. To improve the yield, consider the following:
-
Purity of Reagents: Ensure that benzoyl chloride and methanesulfonamide are pure and dry. Moisture can lead to the hydrolysis of benzoyl chloride.
-
Reaction Temperature: The reaction temperature can significantly impact the yield. Running the reaction at a controlled, optimal temperature can prevent side reactions.
-
Choice of Base and Solvent: The selection of the base and solvent system is crucial. A non-nucleophilic base is preferred to avoid competing reactions. The solvent should be inert and capable of dissolving the reactants.
-
Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).
Q3: I am observing significant amounts of benzoic acid as a byproduct. What is the cause and how can it be minimized?
A3: The presence of benzoic acid is likely due to the hydrolysis of benzoyl chloride by residual moisture in the reactants or solvent. To minimize this, ensure all glassware is oven-dried, use anhydrous solvents, and handle hygroscopic reagents in a dry atmosphere (e.g., under a nitrogen or argon atmosphere).
Q4: What are the best practices for purifying this compound?
A4: Purification can typically be achieved through recrystallization or column chromatography.[1][2]
-
Recrystallization: Select a solvent system in which the product is soluble at high temperatures but sparingly soluble at room temperature. Common solvents for recrystallization include ethanol, ethyl acetate, or mixtures with hexanes.
-
Column Chromatography: For more challenging purifications, silica gel column chromatography can be employed. A typical eluent system would be a mixture of ethyl acetate and hexanes.[1]
Q5: How can I confirm the identity and purity of my final product?
A5: The identity and purity of this compound can be confirmed using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR will confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.[1][3]
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Inactive reagents- Incorrect reaction temperature- Inappropriate base or solvent | - Check the purity and reactivity of starting materials.- Optimize the reaction temperature. Experiment with a range of temperatures (e.g., 0 °C to room temperature).- Screen different bases (e.g., triethylamine, pyridine, DIPEA) and anhydrous solvents (e.g., dichloromethane, tetrahydrofuran, acetonitrile). |
| Presence of Multiple Spots on TLC | - Incomplete reaction- Formation of side products- Degradation of product | - Increase reaction time and monitor by TLC until the starting material is consumed.- Lower the reaction temperature to minimize side reactions.- Ensure the work-up procedure is not too harsh (e.g., avoid strong acids or bases if the product is sensitive). |
| Product is an Oil or Difficult to Crystallize | - Presence of impurities- Residual solvent | - Purify the crude product using column chromatography before attempting recrystallization.- Ensure all solvent is removed under vacuum. Co-evaporation with a different solvent may help. |
| Benzoic Acid Impurity | - Hydrolysis of benzoyl chloride | - Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere.- During work-up, a mild aqueous base wash (e.g., saturated sodium bicarbonate solution) can remove acidic impurities. |
Experimental Protocols
Protocol 1: Synthesis of this compound using Benzoyl Chloride and Methanesulfonamide
Materials:
-
Methanesulfonamide
-
Benzoyl chloride
-
Triethylamine (or another suitable base)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a solution of methanesulfonamide (1.0 equivalent) in anhydrous DCM in an oven-dried round-bottom flask under an inert atmosphere, add triethylamine (1.2 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.[4]
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for improving the yield of this compound.
References
Technical Support Center: N-(methylsulfonyl)benzamide in Cell-Based Assays
Welcome to the technical support center for N-(methylsulfonyl)benzamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and scientists resolve common issues encountered during cell-based assays involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for sulfonamide-based compounds?
A1: While the specific mechanism for this compound in mammalian cells may vary, sulfonamides are broadly known as competitive inhibitors of the enzyme dihydropteroate synthetase (DHPS). This enzyme is crucial for the synthesis of folate, which is essential for nucleic acid synthesis and cell division.[1] Inhibition of DHPS can lead to a bacteriostatic effect in bacteria.[1] In mammalian cells, off-target effects are possible and should be experimentally determined.
Q2: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. What should I do?
A2: This is a common issue with hydrophobic compounds. The problem is not the solubility in DMSO, but the poor aqueous solubility in the culture medium.[2] Here are a few solutions:
-
Optimize DMSO Concentration: Determine the maximum percentage of DMSO your cells can tolerate (typically 0.1% to 0.5%) and adjust your stock concentration so that the final DMSO concentration in the well is at this tolerated level.[3][4]
-
Dilution Method: Instead of adding the DMSO stock directly to the full volume of media, try adding the stock to a smaller volume of media first and then serially diluting.
-
Alternative Solvents: If precipitation persists, consider less common solvents like ethanol or DMF, but always perform a vehicle control to check for solvent toxicity.[5]
Q3: What is a safe final concentration of DMSO for my cell-based assay?
A3: Most cell lines can tolerate a final DMSO concentration of 0.5% without significant cytotoxicity.[4] However, primary cells and some sensitive cell lines may be affected at concentrations as low as 0.1%.[4] It is crucial to perform a dose-response experiment with your specific cell line to determine the optimal DMSO concentration.
Q4: I am observing high variability and poor reproducibility in my assay results. What could be the cause?
A4: Inconsistent results in cell-based assays can stem from several factors:[6]
-
Biological Factors:
-
Cell Passage Number: Use cells within a consistent and low passage number range.
-
Seeding Density: Ensure uniform cell seeding across all wells.
-
-
Technical Factors:
-
Pipetting Technique: Inaccurate or inconsistent pipetting can lead to significant errors.
-
Edge Effects: Avoid using the outer wells of a microplate as they are prone to evaporation. Fill these wells with PBS or sterile water.[6][7]
-
Compound Stability: Ensure your stock solution of this compound is stable and has not undergone freeze-thaw cycles that could lead to degradation.
-
Q5: How can I assess potential off-target effects of this compound?
A5: Off-target effects are a concern with any small molecule inhibitor.[8][9] To investigate this, you can:
-
Phenotypic Assays: Use high-content imaging or other phenotypic screens to look for unexpected morphological or functional changes in the cells.
-
Target Knockout/Knockdown: If you have a hypothesized target, use CRISPR or siRNA to eliminate the target and see if the compound's effect is abolished.
-
Selectivity Profiling: Screen the compound against a panel of related and unrelated targets (e.g., kinase panels) to identify unintended interactions.[10][11]
Troubleshooting Guides
Issue 1: Compound Precipitation in Media
| Symptom | Possible Cause | Suggested Solution |
| Media becomes cloudy or contains visible precipitate upon adding the compound. | The compound has low aqueous solubility. | 1. Lower the final concentration of the compound. 2. Increase the final DMSO concentration (if tolerated by cells). 3. Prepare the final dilution in pre-warmed media and add it to the cells immediately. |
| Precipitation occurs over time during the incubation period. | The compound is coming out of solution as it equilibrates at 37°C or interacts with media components. | 1. Check for interactions with serum proteins by testing in serum-free media (for short-term assays). 2. Consider using a formulation with solubilizing agents like cyclodextrins (requires extensive validation). |
Issue 2: High Background or False Positives in Viability/Toxicity Assays
| Symptom | Possible Cause | Suggested Solution |
| The vehicle control (DMSO alone) shows significant cell death. | The DMSO concentration is too high for the cell line. | 1. Perform a DMSO dose-response curve to find the maximum tolerated concentration (typically ≤ 0.5%).[4] 2. Reduce the DMSO concentration in your stock solution and adjust the volume added to the cells accordingly. |
| The compound appears cytotoxic at all tested concentrations. | The compound may be highly potent, or it may be causing non-specific toxicity due to aggregation or off-target effects. | 1. Expand the dilution series to much lower concentrations. 2. Visually inspect the wells under a microscope for signs of compound precipitation, which can cause physical stress to the cells. |
Experimental Protocols
Protocol 1: Determining Maximum Tolerated DMSO Concentration
-
Cell Seeding: Seed your cells in a 96-well plate at the desired density for your main experiment.
-
DMSO Dilution Series: Prepare a 2X dilution series of DMSO in your cell culture medium, ranging from 4% down to 0.03% (this will result in a 1X final concentration from 2% to 0.015%).
-
Treatment: Add an equal volume of the 2X DMSO dilutions to the appropriate wells. Include a "no DMSO" control.
-
Incubation: Incubate the plate for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a standard cell viability assay (e.g., MTT, resazurin, or CellTiter-Glo®).
-
Analysis: Plot cell viability against DMSO concentration to determine the highest concentration that does not significantly reduce viability compared to the "no DMSO" control.
Protocol 2: General Cell Viability Assay with this compound
-
Stock Solution: Prepare a high-concentration stock of this compound in 100% DMSO (e.g., 10 mM).
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of your compound in 100% DMSO. Then, make an intermediate dilution of each concentration in pre-warmed cell culture medium.
-
Treatment: Add the final compound dilutions to the cells. Ensure the final DMSO concentration is consistent across all wells and is at or below the predetermined tolerated level. Include a vehicle control (DMSO only).
-
Incubation: Incubate for the desired time period.
-
Assay: Perform your chosen cell viability assay according to the manufacturer's instructions.
Visualizations
References
- 1. Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. lifetein.com [lifetein.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Frontiers | Off-target effects in CRISPR/Cas9 gene editing [frontiersin.org]
- 9. Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
strategies to reduce N-(methylsulfonyl)benzamide toxicity in cell lines.
Technical Support Center: N-(methylsulfonyl)benzamide
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to its in-vitro use, particularly concerning cytotoxicity in cell lines.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of this compound toxicity in cell-based assays?
A1: Toxicity from this compound in cell lines can stem from several factors. The primary causes are often poor aqueous solubility leading to compound precipitation, the induction of oxidative stress, and potential off-target effects. Poor solubility can cause compound aggregates that are nonspecifically toxic to cells.[1][2] Additionally, like many benzamide derivatives, this compound may interfere with cellular redox balance, leading to an increase in reactive oxygen species (ROS) and subsequent oxidative stress.[3][4][5]
Q2: How can I distinguish between targeted drug efficacy and general cytotoxicity?
A2: Differentiating between specific (on-target) and nonspecific toxicity is crucial. This can be achieved by:
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Dose-Response Curves: Analyze the steepness of the curve. A very steep curve can sometimes indicate non-specific mechanisms like precipitation.
-
Time-Course Experiments: Run assays at multiple time points (e.g., 24, 48, 72 hours).[6] On-target effects may require a longer duration to manifest, while acute toxicity from factors like poor solubility often appears quickly.
-
Control Cell Lines: Use cell lines that do not express the intended target of this compound. If high toxicity is still observed, it is likely due to off-target effects or compound properties.
-
Rescue Experiments: If the compound's mechanism is hypothesized to induce a specific stress (like oxidative stress), a "rescue" can be attempted by co-administering an agent that counteracts this effect, such as an antioxidant.[4]
Q3: My cell viability results are highly variable between experiments. What could be the cause?
A3: High variability in cytotoxicity assays can be frustrating and can be caused by several factors unrelated to the compound itself.[7] Key areas to check include:
-
Inconsistent Cell Seeding Density: Ensure cells are evenly distributed and seeded at the same density for each experiment, as this can significantly impact results.[8]
-
Compound Dilution and Solubility: If the compound precipitates during dilution into aqueous media, the effective concentration will vary. Always check for precipitation after dilution.[9]
-
Assay Timing: The timing of analysis after treatment is critical. For endpoint assays, ensure the time point is consistent and optimal for detecting the cytotoxic event.[6]
-
Pipetting Errors: Inconsistent pipetting, especially of viscous DMSO stocks, can lead to significant well-to-well variability.[7]
-
Cell Health: Only use healthy, low-passage number cells for your assays. Stressed or overly confluent cells can respond differently to treatment.[8]
Troubleshooting Guides
This section provides structured solutions to common problems encountered when using this compound.
Issue 1: High Cell Death Observed at Most Concentrations, Even Low Ones
-
Possible Cause: Poor aqueous solubility of the compound. Many small molecules dissolved in DMSO can precipitate when diluted into cell culture media, leading to nonspecific cytotoxicity.[1]
-
Troubleshooting Steps:
-
Visual Inspection: After diluting your compound into the final assay media, let it sit for 15-30 minutes and inspect it under a microscope for any signs of precipitation.
-
Solubilizing Agents: Consider the use of formulation agents like cyclodextrins, which can improve the solubility and stability of hydrophobic drugs in culture media.[2]
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is as low as possible (typically <0.5%) and is consistent across all wells, including vehicle controls.[9]
-
Media with Serum: If your protocol allows, perform dilutions in serum-containing media. Serum proteins like albumin can help stabilize hydrophobic compounds and prevent precipitation.[1]
-
Issue 2: Toxicity is Observed, but the Mechanism is Unclear
-
Possible Cause: Induction of oxidative stress. Benzamide derivatives can disrupt mitochondrial function or inhibit antioxidant enzymes, leading to an accumulation of reactive oxygen species (ROS).[3][4]
-
Troubleshooting Steps:
-
Co-treatment with Antioxidants: Perform a "rescue" experiment by co-treating the cells with this compound and a well-known antioxidant, such as N-acetylcysteine (NAC) or Vitamin E (α-tocopherol).[4] A significant increase in cell viability in the co-treated group would suggest that oxidative stress is a major contributor to the observed toxicity.
-
Measure ROS Levels: Directly measure intracellular ROS levels using fluorescent probes like DCFH-DA.[10] An increase in fluorescence in treated cells compared to controls would confirm the induction of oxidative stress.
-
Assess Mitochondrial Health: Use assays to measure mitochondrial membrane potential (e.g., using JC-1 dye) to see if the compound is causing mitochondrial dysfunction, a common source of ROS.[10]
-
Data Presentation
For researchers planning to mitigate oxidative stress-induced toxicity, the following table provides recommended starting concentrations for common antioxidants used in cell culture.
| Antioxidant | Recommended Starting Concentration | Stock Solution Solvent | Reference |
| N-acetylcysteine (NAC) | 1 - 10 mM | Water or PBS | [4] |
| α-tocopherol (Vitamin E) | 50 - 200 µM | Ethanol or DMSO | [4] |
| Resveratrol | 10 - 50 µM | DMSO | [3][4] |
| Curcumin | 5 - 20 µM | DMSO | [3][4] |
| Mito-TEMPO | 1 - 10 µM | Water or PBS | [11] |
Experimental Protocols
Protocol 1: Co-treatment with an Antioxidant to Mitigate Toxicity
-
Cell Seeding: Seed your chosen cell line in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[8]
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of the chosen antioxidant (e.g., N-acetylcysteine in sterile PBS).
-
Create a dilution series of this compound in culture media.
-
Create a second dilution series of this compound that also contains the antioxidant at a fixed final concentration.
-
-
Cell Treatment:
-
Remove the old media from the cells.
-
Add the media containing the different treatments: (1) Vehicle control (media + DMSO), (2) Antioxidant only, (3) this compound only, and (4) this compound + Antioxidant.
-
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24 or 48 hours).
-
Viability Assay: Assess cell viability using a standard method such as an MTT, MTS, or PrestoBlue™ assay, following the manufacturer's instructions.
-
Analysis: Compare the viability of cells treated with this compound alone to those co-treated with the antioxidant. A significant increase in viability in the co-treated group indicates that oxidative stress is a key toxicity mechanism.
Visualizations
Diagrams of Workflows and Pathways
The following diagrams illustrate key workflows and potential mechanisms related to this compound toxicity.
Caption: Troubleshooting workflow for high cytotoxicity.
Caption: Pathway of oxidative stress-induced toxicity.
Caption: Experimental workflow for antioxidant rescue.
References
- 1. researchgate.net [researchgate.net]
- 2. Improving API Solubility [sigmaaldrich.com]
- 3. Cytoprotective Effects of Natural Compounds against Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of oxidative stress-mediated cytotoxicity and genotoxicity of copper and flubendiamide: amelioration by antioxidants in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. biocompare.com [biocompare.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. dovepress.com [dovepress.com]
Validation & Comparative
A Comparative Guide to N-(methylsulfonyl)benzamide and SAHA in HDAC Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of N-(methylsulfonyl)benzamide and Suberoylanilide Hydroxamic Acid (SAHA), two distinct classes of histone deacetylase (HDAC) inhibitors. By examining their mechanisms of action, inhibitory profiles, and the experimental protocols for their evaluation, this document aims to equip researchers with the necessary information to make informed decisions in their drug discovery and development endeavors.
Introduction to HDAC Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on histones and other non-histone proteins. This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression. The aberrant activity of HDACs has been implicated in the pathogenesis of various diseases, most notably cancer, making them a prime target for therapeutic intervention.
HDAC inhibitors function by blocking the catalytic activity of these enzymes, leading to an accumulation of acetylated proteins. This, in turn, can induce a variety of cellular responses, including cell cycle arrest, differentiation, and apoptosis in cancer cells. The two compounds at the center of this guide, this compound and SAHA, represent two different chemical classes of HDAC inhibitors with distinct properties.
Mechanism of Action and Selectivity
The primary mechanism of action for most HDAC inhibitors involves the chelation of the zinc ion (Zn²⁺) present in the catalytic domain of the enzyme, which is essential for its deacetylase activity. However, the specific chemical moiety responsible for this chelation and the overall structural features of the inhibitor dictate its potency and selectivity across different HDAC isoforms.
This compound belongs to the broader class of benzamide and sulfonamide-based HDAC inhibitors. These compounds are characterized by their benzamide or a related functional group that serves as the zinc-binding group. A key feature of this class is its general selectivity for Class I HDACs (HDAC1, 2, and 3) and, in some cases, HDAC8.[1][2] This selectivity arises from specific interactions between the benzamide moiety and the active site architecture of Class I enzymes. Furthermore, benzamide inhibitors often exhibit slower binding kinetics and a longer residence time within the enzyme's active site when compared to hydroxamate-based inhibitors.[3]
SAHA (Vorinostat) , on the other hand, is a prototypical pan-HDAC inhibitor containing a hydroxamic acid functional group.[4][5] The hydroxamic acid moiety is a potent zinc chelator, enabling SAHA to inhibit a broad spectrum of HDACs, including isoforms from Class I, II, and IV.[6] This lack of selectivity can result in a wider range of biological effects, which may be advantageous in some therapeutic contexts but could also lead to more off-target effects.[7] In contrast to benzamides, hydroxamate inhibitors like SAHA typically display more rapid association and dissociation from the HDAC active site.[3]
Quantitative Comparison of Inhibitory Activity
Table 1: Inhibitory Activity (IC50) of SAHA against HDAC Isoforms
| HDAC Isoform | IC50 (nM) | Reference |
| HDAC1 | 10 - 61 | [8][9] |
| HDAC2 | 251 | [9] |
| HDAC3 | 20 - 19 | [8][9] |
| HDAC6 | ~31 | [7] |
| HDAC8 | 827 | [9] |
Table 2: Inhibitory Activity (IC50) of Representative Benzamide HDAC Inhibitors
| Inhibitor | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | Reference |
| Entinostat (MS-275) | 150 | - | - | [2] |
| Mocetinostat (MGCD0103) | 150 | >300 | >300 | [2] |
| CI-994 | - | - | - | |
| RGFP966 | >20,000 | >20,000 | 80 | [2] |
Note: A dash (-) indicates that data was not available in the cited sources.
Signaling Pathways and Cellular Effects
HDAC inhibition leads to the hyperacetylation of a multitude of proteins, profoundly impacting various cellular signaling pathways. A critical pathway affected is the cell cycle regulation cascade. By increasing the acetylation of histone proteins, HDAC inhibitors can de-repress the transcription of tumor suppressor genes like p21WAF1/CIP1. The p21 protein is a potent cyclin-dependent kinase (CDK) inhibitor, and its upregulation leads to cell cycle arrest, primarily at the G1/S and G2/M checkpoints. This halt in proliferation can ultimately trigger apoptosis in cancer cells. Both SAHA and benzamide inhibitors have been shown to induce p21 expression and cause cell cycle arrest.
Experimental Protocols
Accurate and reproducible experimental methods are paramount for the evaluation and comparison of HDAC inhibitors. Below are detailed protocols for key assays used to characterize the activity of compounds like this compound and SAHA.
In Vitro HDAC Enzymatic Inhibition Assay (Fluorometric)
This assay quantifies the enzymatic activity of a specific HDAC isoform in the presence of an inhibitor.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, etc.)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Test compounds (this compound, SAHA) dissolved in DMSO
-
Developer solution (e.g., Trypsin in a suitable buffer)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤ 1%).
-
In a 96-well black microplate, add the diluted test compounds. Include wells for a positive control (enzyme without inhibitor) and a negative control (assay buffer without enzyme).
-
Add the recombinant HDAC enzyme to each well (except the negative control) and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution. The developer (e.g., trypsin) cleaves the deacetylated substrate, releasing the fluorescent molecule (AMC).
-
Incubate for a further period (e.g., 15-30 minutes) at 37°C to allow for complete development.
-
Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm for AMC).
-
Calculate the percent inhibition for each compound concentration relative to the positive control and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Histone Acetylation Assay (Western Blot)
This assay determines the ability of an inhibitor to induce histone hyperacetylation within a cellular context.
Materials:
-
Cancer cell line (e.g., HeLa, HCT116)
-
Cell culture medium and supplements
-
Test compounds (this compound, SAHA)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed the cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).
-
Harvest the cells and lyse them using lysis buffer.
-
Quantify the protein concentration of the cell lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the acetylated histone mark overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, the same membrane can be stripped and re-probed with an antibody against total histone H3 or a housekeeping protein like β-actin.
-
Quantify the band intensities to determine the relative increase in histone acetylation upon treatment with the inhibitors.
Conclusion
The choice between this compound (and its class of benzamide inhibitors) and SAHA for HDAC-targeted research and drug development depends critically on the desired selectivity profile and therapeutic application. SAHA, as a pan-HDAC inhibitor, offers broad-spectrum activity that may be beneficial for targeting multiple HDAC-dependent pathways simultaneously. In contrast, the class of benzamide inhibitors, represented here by this compound, provides a more targeted approach, primarily focusing on Class I HDACs. This selectivity may lead to a more refined mechanism of action and potentially a more favorable side-effect profile. The detailed experimental protocols provided in this guide offer a robust framework for the direct comparison of these and other novel HDAC inhibitors, facilitating the advancement of epigenetic-based therapies.
References
- 1. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of sulfonamides and evaluation of their histone deacetylase (HDAC) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epigentek.com [epigentek.com]
- 6. Synthesis and histone deacetylase inhibitory activity of new benzamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Virtual screening and experimental validation of novel histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone western blot protocol | Abcam [abcam.com]
A Comparative Analysis of the Cytotoxicity of MS-275 (Entinostat) and N-(methylsulfonyl)benzamide
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the cytotoxic properties of the histone deacetylase (HDAC) inhibitor MS-275 (Entinostat) and the compound N-(methylsulfonyl)benzamide. This document summarizes available quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows.
Executive Summary
A thorough review of published scientific literature reveals a significant disparity in the available cytotoxicity data for MS-275 and this compound. MS-275, a well-characterized HDAC inhibitor, has been extensively studied, and a substantial body of evidence demonstrates its potent cytotoxic and antiproliferative effects across a wide range of cancer cell lines. In contrast, there is a notable lack of publicly available data specifically detailing the cytotoxic or antiproliferative activity of this compound. Therefore, a direct, data-driven comparison of their cytotoxic potencies is not currently feasible.
This guide will proceed by presenting a comprehensive profile of the cytotoxicity of MS-275, including its mechanism of action, IC50 values, and effects on cellular pathways. For this compound, its chemical identity will be clarified, and the broader context of research into the bioactivity of benzamide and sulfonamide derivatives will be discussed.
MS-275 (Entinostat): A Profile in Cytotoxicity
MS-275 is a potent and selective inhibitor of Class I histone deacetylases (HDACs), primarily targeting HDAC1 and HDAC3.[1][2] By inhibiting these enzymes, MS-275 leads to an accumulation of acetylated histones, resulting in a more open chromatin structure and the re-expression of silenced tumor suppressor genes. This epigenetic modulation triggers a cascade of events culminating in cell cycle arrest, apoptosis, and the inhibition of tumor growth.[3][4]
Quantitative Cytotoxicity Data for MS-275
The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of MS-275 in various human cancer cell lines, demonstrating its broad-spectrum antiproliferative activity.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A2780 | Ovarian Cancer | 0.0415 | [5] |
| Calu-3 | Lung Cancer | Not specified | [1] |
| HL-60 | Promyelocytic Leukemia | Not specified | [1] |
| K562 | Chronic Myelogenous Leukemia | Not specified | [1] |
| St-4 | Gastric Cancer | Not specified | [1] |
| HT-29 | Colorectal Cancer | Not specified | [1] |
| KB-3-1 | Cervical Cancer | Not specified | [1] |
| Capan-1 | Pancreatic Cancer | Not specified | [1] |
| 4-1St | Gastric Cancer | Not specified | [1] |
| HCT-15 | Colorectal Cancer | 4.71 | [5] |
| D283 | Medulloblastoma | 0.05 | [3] |
| HCT116 | Colorectal Cancer | Not specified | [4] |
Signaling Pathways Modulated by MS-275
The cytotoxic effects of MS-275 are mediated through its influence on several key signaling pathways. As an HDAC inhibitor, its primary mechanism involves the alteration of gene expression.
Caption: Signaling pathway of MS-275 leading to cytotoxicity.
Studies have shown that MS-275 treatment leads to the induction of the cyclin-dependent kinase inhibitor p21 (WAF1/CIP1), which plays a crucial role in cell cycle arrest.[3] Furthermore, MS-275 can restore transforming growth factor-beta (TGF-β) signaling by upregulating the expression of the TGF-β receptor II (TGF-βRII) in certain cancer cells.[3] The compound has also been found to upregulate components of the cAMP signaling pathway, such as adenylyl cyclase 1 (Adcy1).[6] The culmination of these and other gene expression changes is the induction of apoptosis, or programmed cell death.[4]
Experimental Protocols for Assessing MS-275 Cytotoxicity
The cytotoxic and antiproliferative effects of MS-275 are typically evaluated using a variety of in vitro assays.
1. Cell Viability and Proliferation Assays (e.g., MTT, XTT, or Neutral Red Assay):
-
Principle: These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.
-
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of MS-275 (and a vehicle control, typically DMSO) for a specified period (e.g., 48 or 72 hours).
-
Following treatment, the assay reagent (e.g., MTT) is added to each well and incubated to allow for the formation of a colored product by metabolically active cells.
-
The colored product is solubilized, and the absorbance is measured using a microplate reader.
-
Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the drug concentration.
-
2. Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining):
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Methodology:
-
Cells are treated with MS-275 at relevant concentrations for a defined time.
-
Both adherent and floating cells are collected and washed with a binding buffer.
-
The cells are then incubated with fluorescently labeled Annexin V and PI.
-
The stained cells are analyzed by flow cytometry to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
The following diagram illustrates a general workflow for these cytotoxicity experiments.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. N-methyl-3-[(methylsulfonyl)amino]benzamide | C9H12N2O3S | CID 41448860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and evaluation of antiproliferative activity of substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
Validation of Benzamide-Based Selective HDAC Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The search for isoform-selective histone deacetylase (HDAC) inhibitors is a critical endeavor in the development of targeted epigenetic therapies. While the originally requested compound, N-(methylsulfonyl)benzamide, lacks extensive characterization in publicly available literature, this guide focuses on closely related and well-studied benzamide-based HDAC inhibitors. We will use CI-994 and MS-275 as primary examples to validate the selective inhibitory activity of this class of compounds. Their performance will be benchmarked against the pan-HDAC inhibitor Suberoylanilide Hydroxamic Acid (SAHA) to highlight the distinctions in selectivity.
Histone deacetylases are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins, leading to a more condensed chromatin structure and transcriptional repression.[1] Inhibitors of HDACs can induce hyperacetylation, which reactivates the expression of tumor suppressor genes, making them promising anti-cancer agents.[1][2] HDAC inhibitors are broadly classified based on their chemical structure, with hydroxamates (e.g., SAHA) and benzamides (e.g., CI-994, MS-275) being two of the most prominent classes.[3] Generally, benzamides exhibit greater selectivity for Class I HDACs (HDAC1, 2, and 3) over other classes.[3]
Comparative Inhibitory Activity
The selectivity of HDAC inhibitors is paramount for minimizing off-target effects and improving therapeutic outcomes. The following table summarizes the in vitro inhibitory activity (IC50 or Ki values) of CI-994, MS-275, and SAHA against a panel of HDAC isoforms. The data clearly illustrates the Class I selectivity of the benzamides compared to the broad-spectrum activity of the hydroxamate, SAHA.
| Inhibitor | Class | HDAC1 | HDAC2 | HDAC3 | HDAC6 | HDAC8 | HDAC10 |
| CI-994 | Benzamide | 0.41 µM (Ki)[4] | 0.9 µM (IC50)[5] | 0.75 µM (Ki)[4][6] | >100 µM (Ki)[4][6] | >20 µM (IC50)[5] | - |
| MS-275 | Benzamide | 0.51 µM (IC50)[7][8] | - | 1.7 µM (IC50)[7][8] | >100 µM (IC50)[7][8] | 82.5 µM (IC50)[7] | 94.7 µM (IC50)[7] |
| SAHA | Hydroxamate | 4.99 nM (IC50)[7] | - | 5.21 nM (IC50)[7] | 16.4 nM (IC50)[7] | 486 nM (IC50)[7] | 24.3 nM (IC50)[7] |
Note: IC50 and Ki values are measures of inhibitory potency. Lower values indicate greater potency. Data is compiled from multiple sources and assay conditions may vary.
Experimental Protocols
The validation of HDAC inhibitor selectivity relies on robust in vitro and cell-based assays. Below are detailed methodologies for key experiments.
1. In Vitro HDAC Enzymatic Inhibition Assay (Fluorometric)
This assay quantifies the ability of a compound to inhibit the activity of a purified recombinant HDAC enzyme.
-
Principle: A fluorogenic substrate, such as Boc-Lys(Ac)-AMC, is used. In the presence of an active HDAC enzyme, the acetyl group is removed. A developing agent, typically containing trypsin, then cleaves the deacetylated substrate, releasing a fluorescent molecule (AMC), which can be quantified.[9][10] The signal is inversely proportional to the HDAC inhibitory activity of the test compound.
-
Materials:
-
Purified recombinant human HDAC isoforms (e.g., HDAC1, HDAC3, HDAC6, HDAC8).
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 137 mM NaCl, 2.7 mM KCl).[11]
-
Test compounds (e.g., CI-994) dissolved in DMSO.
-
HDAC inhibitor control (e.g., Trichostatin A or SAHA).[10]
-
Developer solution (containing trypsin).[10]
-
Black 96-well or 384-well microplates.[10]
-
Fluorescent plate reader (Excitation: ~360 nm, Emission: ~460 nm).[9][10]
-
-
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a microplate, add the diluted test compound, the purified HDAC enzyme, and the assay buffer.[11]
-
Include controls: a positive control (enzyme without inhibitor) and a negative control (no enzyme).
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.[8]
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).[11]
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.[10]
-
Incubate at room temperature for an additional period (e.g., 15-20 minutes).[11]
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
2. Cellular HDAC Inhibition Assay
This assay measures the ability of a compound to inhibit HDAC activity within living cells, often by quantifying the acetylation of histone proteins.
-
Principle: Cells are treated with the test compound, which, if it has HDAC inhibitory activity, will lead to an accumulation of acetylated histones (hyperacetylation). This increase in acetylation can be detected using specific antibodies in methods like Western blotting or immunofluorescence.
-
Materials:
-
Human cancer cell line (e.g., HCT-8 colon carcinoma).
-
Cell culture medium and supplements.
-
Test compounds dissolved in DMSO.
-
Lysis buffer for protein extraction.
-
Primary antibodies specific for acetylated histones (e.g., anti-acetyl-Histone H3).
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP for Western blotting, a fluorophore for immunofluorescence).
-
Reagents and equipment for SDS-PAGE and Western blotting or immunofluorescence microscopy.
-
-
Procedure (Western Blotting):
-
Seed cells in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours).
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the acetylated histone.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Detect the signal using a suitable substrate (e.g., chemiluminescent).
-
Analyze the band intensities to determine the relative increase in histone acetylation compared to untreated controls.
-
Visualizing Mechanisms and Workflows
HDAC Inhibition Signaling Pathway
The following diagram illustrates the general mechanism of action for HDAC inhibitors. By blocking HDACs, these compounds prevent the removal of acetyl groups from histones, leading to a more open chromatin structure and the transcription of genes, such as tumor suppressor genes, that can induce cell cycle arrest and apoptosis.
Caption: Mechanism of HDAC inhibition leading to gene expression.
Experimental Workflow for HDAC Inhibitor Validation
The validation of a selective HDAC inhibitor follows a structured workflow, from initial screening to in-depth cellular characterization.
References
- 1. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 2. google.com [google.com]
- 3. Distinct pharmacological properties of second generation HDAC inhibitors with the benzamide or hydroxamate head group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CI-994, HDAC inhibitor. Cell-permeable. (CAS 112522-64-2) | Abcam [abcam.com]
- 5. selleckchem.com [selleckchem.com]
- 6. CI 994 | Class I HDACs | Tocris Bioscience [tocris.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of N-(methylsulfonyl)benzamide Derivatives' Potency as Enzyme Inhibitors
This guide provides a comparative analysis of the potency of N-(methylsulfonyl)benzamide and related derivatives against two important enzyme targets: Sirtuin 2 (SIRT2) and Carbonic Anhydrases (CAs). The information is intended for researchers, scientists, and drug development professionals.
I. This compound Derivatives as SIRT2 Inhibitors
Sirtuin 2 (SIRT2) is a NAD+-dependent deacetylase that plays a crucial role in various cellular processes, including cell cycle regulation, and has been identified as a potential therapeutic target for neurodegenerative diseases and cancer. The following sections compare the potency of several this compound and related benzamide derivatives as SIRT2 inhibitors.
Data Presentation
The following table summarizes the in vitro potency of various benzamide derivatives against SIRT2, as well as their selectivity against SIRT1 and SIRT3. The data is primarily sourced from a study on 3-(benzylsulfonamido)benzamides and 3-(N-arylsulfamoyl)benzamides.[1][2]
Table 1: Potency and Selectivity of Benzamide Derivatives as SIRT2 Inhibitors
| Compound ID | Structure | SIRT2 IC50 (µM) | SIRT1 Inhibition (%) at 50 µM | SIRT3 Inhibition (%) at 50 µM |
| AK-1 | 3-(benzylsulfonamido)benzamide | 12.5 | < 25 | < 25 |
| 47 | 3-(N-(4-chlorophenyl)-N-methylsulfamoyl)-N-phenylbenzamide | 1.8 | < 25 | < 25 |
| 61 | 3-(N-(4-chlorophenyl)-N-methylsulfamoyl)-N-(4-(methylsulfonyl)phenyl)benzamide | 2.1 | < 25 | < 25 |
| 90 | N-(4-methoxyphenyl)-3-(N-(p-tolyl)methylsulfonamido)benzamide | 2.3 | < 25 | < 25 |
| 106 | N-(4-fluorophenyl)-3-(N-(p-tolyl)methylsulfonamido)benzamide | 3.5 | < 25 | < 25 |
| 124 | N-(4-chlorophenyl)-3-(N-methyl-4-nitrobenzenesulfonamido)benzamide | 4.1 | < 25 | < 25 |
| C2-8 (1a) | 3-(N-(4-bromophenyl)sulfamoyl)-N-(4-bromophenyl)benzamide | > 50 | - | - |
| 4a | 3-(N-(4-bromophenyl)-N-methylsulfamoyl)-N-(4-bromophenyl)benzamide | 4.6 | < 10 | < 10 |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Lower values indicate higher potency.[1] % Inhibition at 50 µM indicates the selectivity of the compounds for SIRT2 over SIRT1 and SIRT3. Lower percentages indicate higher selectivity.[1][2]
Experimental Protocols
In Vitro SIRT2 Inhibition Assay (Fluorogenic)
This protocol is based on the methods described in studies evaluating SIRT2 inhibitors.[1][3][4]
-
Reagents and Materials :
-
Recombinant human SIRT2 enzyme
-
Fluorogenic SIRT2 substrate (e.g., containing an acetylated lysine side chain)
-
NAD+
-
Lysine developer solution
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
96-well black microplates
-
-
Assay Procedure :
-
The test compounds are serially diluted in assay buffer to various concentrations.
-
10 µL of the diluted compounds are added to the wells of a 96-well plate.
-
20 µL of a solution containing SIRT2 enzyme and NAD+ in assay buffer is added to each well.
-
The plate is incubated for 15 minutes at room temperature to allow for the interaction between the compounds and the enzyme.
-
20 µL of the fluorogenic SIRT2 substrate is added to each well to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for 30-60 minutes at 37°C.
-
50 µL of the lysine developer solution is added to each well to stop the reaction and generate a fluorescent signal from the deacetylated substrate.
-
The plate is incubated for an additional 15 minutes at room temperature.
-
The fluorescence is measured using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 395/541 nm).
-
-
Data Analysis :
-
The fluorescence intensity in each well is proportional to the SIRT2 activity.
-
The percent inhibition for each compound concentration is calculated relative to a control with no inhibitor.
-
IC50 values are determined by fitting the dose-response data to a suitable sigmoidal curve.
-
Mandatory Visualization
Caption: Workflow for the in vitro SIRT2 fluorogenic inhibition assay.
II. This compound Derivatives as Carbonic Anhydrase Inhibitors
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer. This section compares the potency of benzenesulfonamide derivatives, which are structurally related to N-(methylsulfonyl)benzamides, as inhibitors of various human CA isoforms.
Data Presentation
The following table summarizes the in vitro inhibitory activity (Ki values) of a series of benzenesulfonamide derivatives against four human carbonic anhydrase isoforms: hCA I, hCA II, hCA IX, and hCA XII.
Table 2: Inhibitory Potency (Ki, nM) of Benzenesulfonamide Derivatives against Human Carbonic Anhydrase Isoforms
| Compound ID | R Group | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) |
| 4c | 4-Fluorophenyl | 158.3 | 12.5 | 6.8 | 34.7 |
| 4d | 4-Chlorophenyl | 89.2 | 8.3 | 45.3 | 25.6 |
| 4f | 4-Bromophenyl | 75.4 | 9.7 | 8.9 | 21.4 |
| 5b | 2-Hydroxyphenyl | 45.3 | 8.3 | 8.1 | 45.8 |
| 5d | 4-Methoxyphenyl | 112.4 | 8.3 | 12.3 | 56.2 |
| 5f | 4-Bromophenyl | 65.3 | 8.3 | 10.5 | 49.3 |
| 10a | Phenyl | 254.3 | 4.5 | 9.8 | 65.4 |
| 10b | 4-Methylphenyl | 345.8 | 15.6 | 23.4 | 88.1 |
| Acetazolamide | (Standard Inhibitor) | 250 | 12 | 25 | 5.7 |
Ki values represent the inhibition constant, with lower values indicating higher potency. The data is from a study on benzenesulfonamides incorporating pyrazole- and pyridazinecarboxamides.[5]
Experimental Protocols
Stopped-Flow Carbonic Anhydrase Activity Assay
This protocol is based on the electrometric method for measuring CA activity, which monitors the pH change resulting from the CO2 hydration reaction.
-
Reagents and Materials :
-
Purified human carbonic anhydrase isoforms (hCA I, II, IX, XII)
-
CO2-saturated water
-
Buffer solution (e.g., Tris-HCl)
-
Test compounds (benzenesulfonamide derivatives) dissolved in DMSO
-
Stopped-flow spectrophotometer equipped with a pH electrode or pH indicator dye.
-
-
Assay Procedure :
-
The CA enzyme is dissolved in the buffer solution to a final concentration of approximately 10 µM.
-
The test compounds are added to the enzyme solution at various concentrations, and the mixture is incubated for a set period (e.g., 15 minutes) at a specific temperature (e.g., 25°C).
-
The enzyme-inhibitor solution is rapidly mixed with a CO2-saturated solution in the stopped-flow instrument.
-
The initial rate of the pH change resulting from the catalyzed CO2 hydration is monitored.
-
The assay is repeated for each inhibitor concentration.
-
-
Data Analysis :
-
The enzymatic activity is determined from the initial rate of the reaction.
-
The percent inhibition for each compound concentration is calculated relative to the uninhibited enzyme.
-
Ki values are determined by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition) using specialized software.
-
Mandatory Visualization
Caption: Role of Carbonic Anhydrase and its inhibition.
References
- 1. Development and Characterization of 3-(Benzylsulfonamido)benzamides as Potent and Selective SIRT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-(N-Arylsulfamoyl)benzamides, Inhibitors of Human Sirtuin Type 2 (SIRT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Target Engagement: A Comparative Guide to Validating Protein-Ligand Interactions
For Researchers, Scientists, and Drug Development Professionals
The validation of a small molecule's binding to its intended protein target is a cornerstone of modern drug discovery and chemical biology. This crucial step confirms on-target activity, informs structure-activity relationships (SAR), and provides confidence in the mechanism of action. This guide offers a comparative overview of key biophysical and cellular techniques used to confirm and quantify protein-ligand interactions, using the well-characterized interaction between the small molecule inhibitor (+)-JQ1 and the first bromodomain of BRD4 (BRD4(1)) as a primary example. For comparison, we will also present data for another potent BRD4 inhibitor, PFI-1.
Data Presentation: Quantitative Comparison of BRD4 Inhibitors
The following tables summarize the binding affinities and cellular target engagement of (+)-JQ1 and PFI-1 with the BRD4 bromodomain, as determined by various experimental techniques.
| Inhibitor | Target | Technique | Binding Affinity (Kd) | IC50 | Reference |
| (+)-JQ1 | BRD4(1) | Isothermal Titration Calorimetry (ITC) | ~50 nM | - | [1] |
| (+)-JQ1 | BRD4(1) | Surface Plasmon Resonance (SPR) | 13.7 nM | - | [2] |
| (+)-JQ1 | BRD4(1) | AlphaScreen | - | 77 nM | [1] |
| PFI-1 | BRD4(1) | Isothermal Titration Calorimetry (ITC) | 47.4 ± 2.5 nM | - | [3] |
| PFI-1 | BRD4(1) | AlphaScreen | - | 220 nM | [3][4] |
Table 1: Biophysical binding data for (+)-JQ1 and PFI-1 to BRD4(1).
| Inhibitor | Target | Cellular Assay | Observation | Concentration | Reference |
| (+)-JQ1 | GFP-BRD4 | Fluorescence Recovery After Photobleaching (FRAP) | Immediate fluorescence recovery, indicating displacement from chromatin | 500 nM | [1] |
| PFI-1 | GFP-BRD4 | Fluorescence Recovery After Photobleaching (FRAP) | Accelerated fluorescence recovery | 1 µM | [5] |
| PFI-1 | BRD4 | Cellular Thermal Shift Assay (CETSA) | Dose-dependent thermal stabilization | > 3 nM | [6] |
Table 2: Cellular target engagement data for (+)-JQ1 and PFI-1 with BRD4.
Key Experimental Methodologies
To ensure robust and reproducible results, it is essential to follow detailed and validated experimental protocols. Below are methodologies for three widely used techniques to confirm protein-ligand binding, based on protocols used for the characterization of BRD4 inhibitors.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).
Experimental Protocol:
-
Protein and Ligand Preparation:
-
Express and purify the BRD4(1) protein.
-
Dialyze the purified protein extensively against the ITC buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl).
-
Dissolve the small molecule inhibitor ((+)-JQ1 or PFI-1) in the final dialysis buffer to minimize heat of dilution effects. A small amount of DMSO may be used for initial solubilization, with the same final concentration in the protein solution.
-
-
ITC Experiment:
-
Load the protein solution (e.g., 20 µM) into the sample cell of the calorimeter.
-
Load the inhibitor solution (e.g., 200 µM) into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of injections (e.g., 1-2 µL each) of the inhibitor into the protein solution, with sufficient time between injections for the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Subtract the heat of dilution, determined from a control experiment where the inhibitor is injected into the buffer alone.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the binding of an analyte (e.g., a small molecule) to a ligand (e.g., a protein) immobilized on a sensor surface in real-time. This allows for the determination of association (kon) and dissociation (koff) rates, from which the binding affinity (Kd) can be calculated.
Experimental Protocol:
-
Protein Immobilization:
-
Select an appropriate sensor chip (e.g., CM5).
-
Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize the purified BRD4(1) protein to the surface via amine coupling.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the inhibitor in running buffer (e.g., HBS-EP+).
-
Flow the inhibitor solutions over the sensor surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time to observe the association phase.
-
Switch back to flowing only the running buffer to observe the dissociation phase.
-
Regenerate the sensor surface between different inhibitor concentrations if necessary.
-
-
Data Analysis:
-
Subtract the signal from a reference flow cell (without immobilized protein) to correct for bulk refractive index changes.
-
Globally fit the association and dissociation curves for all concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kon and koff.
-
Calculate the Kd as koff / kon.
-
References
- 1. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. PFI-1 – A highly Selective Protein Interaction Inhibitor Targeting BET Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. PFI-1 | Structural Genomics Consortium [thesgc.org]
- 6. reactionbiology.com [reactionbiology.com]
Unveiling the Anticancer Potential: A Comparative Analysis of N-(Methylsulfonyl)benzamide Analogs in Diverse Cancer Cell Lines
For Immediate Release
Researchers, scientists, and drug development professionals are constantly seeking novel compounds with potent and selective anticancer activity. This guide provides a comprehensive cross-validation of the activity of N-(methylsulfonyl)benzamide analogs in various cancer cell lines. By presenting objective comparisons of their performance with supporting experimental data, this document aims to facilitate informed decisions in cancer research and drug discovery.
Comparative Cytotoxicity of Benzenesulfonamide Derivatives
The cytotoxic effects of several benzenesulfonamide derivatives were evaluated against a panel of human cancer cell lines, including breast adenocarcinoma (MCF-7), triple-negative breast cancer (MDA-MB-231), and colon carcinoma (HCT-116). The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined for each compound. The results, summarized in the table below, highlight the differential sensitivity of the cancer cell lines to these analogs.
| Compound ID | Derivative Class | MCF-7 IC50 (µM) | MDA-MB-231 IC50 (µM) | HCT-116 IC50 (µM) | Reference |
| 1 | Thiazolone-benzenesulfonamide | 4.58 | 3.58 | Not Reported | [1] |
| 2 | Thiazolone-benzenesulfonamide (p-nitro substituted) | 2.55 | 5.54 | Not Reported | [1] |
| 3 | Thiazolone-benzenesulfonamide (vanillin substituted) | 1.52 | 1.56 | Not Reported | [1] |
| 4 | N-Benzenesulfonylguanidine | 19 | Not Reported | 12 | [2] |
| 5 | N-Benzenesulfonylguanidine | Not Reported | Not Reported | 13 | [2] |
| 6 | (E)-5-(2-Arylvinyl)-1,3,4-oxadiazol-2-yl)benzenesulfonamide | 4 | Not Reported | 0.5 | [3] |
| 7 | Benzenesulfonamide-aroylhydrazone | 4 | Not Reported | Not Reported | [4] |
Experimental Protocols
To ensure transparency and reproducibility, detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.
-
MTT Addition: Following the incubation period, MTT reagent is added to each well and the plate is incubated for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the insoluble purple formazan product into a colored solution.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. The results are expressed as a percentage of the control (untreated cells), and the IC50 values are calculated.
Colony Formation Assay
The colony formation assay, or clonogenic assay, is an in vitro cell survival assay based on the ability of a single cell to grow into a colony.
-
Cell Seeding: A predetermined number of cells (e.g., 500-1000 cells/well) are seeded in a 6-well plate.
-
Compound Treatment: The cells are treated with the test compounds at various concentrations and incubated for 10-14 days. The medium is changed every 2-3 days.
-
Colony Fixation and Staining: After the incubation period, the colonies are washed with PBS, fixed with a methanol/acetic acid solution, and stained with crystal violet.
-
Colony Counting: The number of colonies (a colony is defined as a cluster of ≥50 cells) in each well is counted. The results are expressed as a percentage of the control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay is used to detect apoptosis by measuring the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane.
-
Cell Treatment: Cells are treated with the test compounds for a specified period.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate a generalized experimental workflow and a key signaling pathway implicated in the action of these compounds.
Concluding Remarks
The data presented in this guide demonstrate that this compound analogs exhibit promising, albeit variable, cytotoxic activity against different cancer cell lines. The observed differences in IC50 values underscore the importance of cell line-specific validation in preclinical drug development. The induction of apoptosis through pathways such as the MAPK/ERK signaling cascade appears to be a key mechanism of action for some of these compounds.[4] Further investigation into the structure-activity relationships and the precise molecular targets of these benzenesulfonamide derivatives is warranted to optimize their therapeutic potential.
References
- 1. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New N-Benzenesulfonylguanidine Derivatives and Their Selective Growth Inhibition of Human Breast Cancer Cell Line MCF-7 and Colon Carcinoma HCT-116 [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Novel benzenesulfonamide-aroylhydrazone conjugates as carbonic anhydrase inhibitors that induce MAPK/ERK-mediated cell cycle arrest and mitochondrial-associated apoptosis in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Profiles of N-(Methylsulfonyl)benzamide Analogs and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacokinetic profiles of two compounds structurally related to N-(methylsulfonyl)benzamide analogs: 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide (ODASA) and 4-amino-N-(2,6-dimethylphenyl)benzamide (LY201116). The data presented is derived from preclinical studies in rats and is intended to offer insights into how structural modifications may influence the absorption, distribution, metabolism, and excretion (ADME) of this class of compounds.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for ODASA and LY201116 following administration in rats. These parameters are crucial for evaluating the systemic exposure and persistence of a drug in the body.
| Compound | Dose & Route | Cmax (ng/mL) | Tmax (hr) | Half-life (t½) (hr) |
| ODASA[1] | 1.6 mg/kg (intraperitoneal) | 349.85 ± 62.50 | - | 46.4 ± 3.8 |
| LY201116[1] | Not Specified (oral) | - | 0.75 | 3.4 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life. Note: A dash (-) indicates that the data was not available in the cited literature.
Experimental Protocols
The methodologies outlined below are representative of the experimental procedures used to obtain the pharmacokinetic data presented.
1. Animal Studies
-
Species: Male Wistar rats were utilized for the pharmacokinetic evaluation of ODASA[1]. For LY201116, the study was also conducted in rats[1].
-
Housing: Animals are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles. They are provided with standard chow and water ad libitum, except for fasting periods before drug administration as required by the study protocol.
-
Drug Administration:
-
Blood Sampling:
-
Blood samples are collected at predetermined time points post-dosing. For ODASA, samples were taken at 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, 120, 144, 192, 240, and 288 hours after administration[1]. For LY201116, peak plasma levels were observed at 0.75 hours[1].
-
Common blood collection sites in rats include the tail vein, saphenous vein, or via cardiac puncture for terminal collection. To minimize animal stress and usage, serial blood sampling from the same animal is often employed.
-
2. Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation:
-
Plasma samples are thawed at room temperature.
-
Aliquots of plasma (typically 50-100 µL) are mixed with a protein precipitation agent, such as acetonitrile, often containing an internal standard.
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The resulting supernatant is collected and may be further diluted before injection into the LC-MS/MS system.
-
-
Chromatographic Separation:
-
An ultra-performance liquid chromatography (UPLC) or high-performance liquid chromatography (HPLC) system is used to separate the analyte from other components in the plasma extract.
-
A C18 or phenyl-hexyl column is commonly used with a mobile phase gradient consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).
-
-
Mass Spectrometric Detection:
-
A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is typically used for quantification.
-
The instrument is tuned to detect specific precursor-to-product ion transitions for the analyte and the internal standard, ensuring high selectivity and sensitivity.
-
-
Quantification:
-
A calibration curve is generated by analyzing a series of plasma samples spiked with known concentrations of the analyte.
-
The concentration of the analyte in the study samples is then determined by comparing its peak area ratio to the internal standard against the calibration curve.
-
Visualizations
References
Comparative Dose-Response Analysis: N-(methylsulfonyl)benzamide and Amisulpride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the dose-response profiles of N-(methylsulfonyl)benzamide and a clinically relevant alternative, Amisulpride. Due to the limited availability of public dose-response data for this compound, this document will use Amisulpride as a well-characterized example to illustrate the key parameters and experimental considerations in a dose-response analysis for this class of compounds. The methodologies and data presentation formats provided herein can serve as a template for the analysis of this compound upon the acquisition of experimental data.
Substituted benzamides are a class of compounds with significant interest in drug discovery, primarily for their activity at dopamine and serotonin receptors. Understanding the dose-response relationship is critical for evaluating their therapeutic potential and safety profile.
Quantitative Data Summary
A direct quantitative comparison of the dose-response characteristics of this compound and Amisulpride is presented below. It is important to note that the data for this compound is hypothetical and serves as a placeholder for future experimental results.
| Parameter | This compound | Amisulpride | Reference |
| Target(s) | Dopamine D2/D3 Receptors (Predicted) | Dopamine D2/D3 Receptors | [1][2] |
| Binding Affinity (Ki) | Data Not Available | D2: 2.8 nM, D3: 3.2 nM | [1][2] |
| In vitro Potency (IC50/EC50) | Data Not Available | IC50 (quinpirole-induced [3H]thymidine incorporation): 22 nM | [2] |
| Clinical Dose Range | Data Not Available | Low dose (negative symptoms/dysthymia): 50-300 mg/day. High dose (psychosis): 400-1200 mg/day | [3][4] |
| Dose-Response Curve Shape | Sigmoidal (Hypothesized) | Bell-shaped (clinical efficacy for positive symptoms) | [5][6] |
Mechanism of Action: Dopamine Receptor Antagonism
Amisulpride, a substituted benzamide, exerts its antipsychotic and antidepressant effects primarily through its antagonist activity at dopamine D2 and D3 receptors.[7][8] Its mechanism is dose-dependent. At low doses, it preferentially blocks presynaptic D2/D3 autoreceptors, which enhances dopamine release and is thought to be responsible for its efficacy against negative symptoms of schizophrenia and dysthymia.[3][9] At higher doses, it acts as a potent antagonist of postsynaptic D2/D3 receptors, which underlies its antipsychotic effects on positive symptoms.[3][9] this compound is predicted to have a similar mechanism of action based on its structural class.
Caption: Amisulpride's dose-dependent mechanism of action at dopamine D2/D3 receptors.
Experimental Protocols
Dopamine D2/D3 Receptor Binding Assay
This protocol is designed to determine the binding affinity (Ki) of a test compound for dopamine D2 and D3 receptors.
Materials:
-
Cell membranes expressing human recombinant D2 or D3 receptors.
-
Radioligand (e.g., [3H]spiperone).
-
Test compound (this compound or Amisulpride).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Non-specific binding control (e.g., haloperidol).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the assay buffer, radioligand, and either the test compound, vehicle (for total binding), or non-specific binding control.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition binding curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a dopamine receptor binding assay.
Cell-Based Functional Assay (cAMP Inhibition)
This assay measures the functional antagonism of the test compound at D2/D3 receptors, which are Gi-coupled receptors that inhibit adenylyl cyclase and reduce intracellular cyclic AMP (cAMP) levels.
Materials:
-
A cell line stably expressing human D2 or D3 receptors (e.g., CHO or HEK293 cells).
-
Dopamine receptor agonist (e.g., quinpirole).
-
Test compound (this compound or Amisulpride).
-
Forskolin (to stimulate adenylyl cyclase).
-
cAMP detection kit (e.g., HTRF, ELISA).
Procedure:
-
Seed the cells in a 96-well plate and culture overnight.
-
Pre-treat the cells with serial dilutions of the test compound for a specified time.
-
Stimulate the cells with a fixed concentration of the dopamine receptor agonist in the presence of forskolin.
-
Incubate for a specified time to allow for changes in intracellular cAMP levels.
-
Lyse the cells and measure the cAMP concentration using a suitable detection kit.
-
Generate a dose-response curve by plotting the percentage of inhibition of the agonist-induced response against the concentration of the test compound.
-
Determine the IC50 value by non-linear regression analysis.
Caption: Workflow for a cell-based cAMP functional assay.
Logical Comparison Framework
The evaluation of this compound in comparison to a standard compound like Amisulpride follows a logical progression from in vitro characterization to potential in vivo and clinical assessment.
Caption: Logical framework for the comparative evaluation of novel benzamides.
References
- 1. Neurochemical characteristics of amisulpride, an atypical dopamine D2/D3 receptor antagonist with both presynaptic and limbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is the mechanism of Amisulpride? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. Amisulpride, and atypical antipsychotic, in the treatment of acute episodes of schizophrenia: a dose-ranging study vs. haloperidol. The Amisulpride Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. psychiatryonline.org [psychiatryonline.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Amisulpride - Wikipedia [en.wikipedia.org]
- 9. Amisulpride.pptx [slideshare.net]
Specificity Assessment of N-(methylsulfonyl)benzamide Derivatives Against Various Enzyme Targets
The N-(methylsulfonyl)benzamide scaffold is a key pharmacophore in the development of inhibitors for a range of enzymatic targets. Primarily, derivatives of this molecule have been extensively investigated as potent and selective inhibitors of the voltage-gated sodium channel Nav1.7, a critical target for the treatment of pain. However, the broader chemical class of sulfonamides, including benzamide derivatives, has demonstrated activity against other enzyme families, including carbonic anhydrases and cholinesterases. This guide provides a comparative overview of the specificity of this compound derivatives against these key enzyme classes, supported by available quantitative data and detailed experimental protocols.
Quantitative Comparison of Inhibitory Activity
| Compound Class | Target Enzyme | Representative Compound/Data | Inhibition (IC50/Ki) | Selectivity Highlights |
| Aryl Sulfonamides | Voltage-Gated Sodium Channel Nav1.7 | PF-05089771 | Potent inhibition (specific IC50 not publicly disclosed) | >1000-fold selective over Nav1.5 and Nav1.8[1] |
| Voltage-Gated Sodium Channel Nav1.5 | General this compound derivatives | Lower affinity desired for cardiovascular safety | Patents emphasize the need for >10-fold, preferably >100-fold, selectivity for Nav1.7 over Nav1.5[2][3][4] | |
| Benzenesulfonamides with Benzamide Moiety | Carbonic Anhydrase I (hCA I) | Derivative 3g | Ki = 4.07 ± 0.38 nM | Isoform-selective inhibitors have been developed within this class[5][6] |
| Carbonic Anhydrase II (hCA II) | Derivative 3c | Ki = 10.68 ± 0.98 nM | Some compounds show high potency against cytosolic isoforms[5] | |
| Acetylcholinesterase (AChE) | Derivative 3f | Ki = 8.91 ± 1.65 nM | Some derivatives show selectivity for AChE over BuChE[7] | |
| 4-Phthalimidobenzenesulfonamides | Acetylcholinesterase (AChE) | Compound 7 | IC50 = 1.35 ± 0.08 μM | Exhibited higher inhibitory activity against AChE than BuChE[7] |
| Butyrylcholinesterase (BuChE) | Compound 3 | IC50 = 13.41 ± 0.62 μM | Generally lower potency compared to AChE inhibition for this series[7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of enzyme inhibition and specificity. Below are outlines of the key experimental protocols used to evaluate the activity of this compound derivatives.
1. Voltage-Gated Sodium Channel (Nav1.7) Inhibition Assay: Automated Patch-Clamp Electrophysiology
This method allows for the high-throughput screening of compounds that modulate the activity of ion channels like Nav1.7.
-
Cell Line: A stable cell line expressing the human Nav1.7 channel (e.g., HEK293 or CHO cells) is used.
-
Apparatus: An automated patch-clamp system (e.g., Qube or PatchXpress) is employed.
-
Procedure:
-
Cells are cultured and harvested for the experiment.
-
The automated system performs whole-cell patch-clamp recordings.
-
A voltage protocol is applied to the cells to elicit Nav1.7 currents. This typically involves a holding potential (e.g., -120 mV) followed by a depolarization step (e.g., to 0 mV) to activate the channels.
-
The compound of interest is applied to the cells at various concentrations.
-
The resulting inhibition of the sodium current is measured.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of the maximal current, is calculated from the concentration-response curve.
-
-
Selectivity Profiling: To determine selectivity, the same assay is performed on cell lines expressing other sodium channel isoforms (e.g., Nav1.5).
2. Carbonic Anhydrase (CA) Inhibition Assay: Colorimetric Method
This assay measures the esterase activity of carbonic anhydrase.
-
Principle: The assay utilizes the ability of active CA to hydrolyze an ester substrate, which releases a chromogenic product that can be quantified by measuring its absorbance.
-
Reagents:
-
Carbonic anhydrase enzyme (e.g., hCA I or hCA II)
-
Assay buffer
-
Substrate (e.g., p-nitrophenyl acetate)
-
Test compound (this compound derivative)
-
Known CA inhibitor as a positive control (e.g., Acetazolamide)
-
-
Procedure:
-
The CA enzyme is pre-incubated with the test compound at various concentrations in a 96-well plate.
-
The enzymatic reaction is initiated by adding the substrate.
-
The plate is incubated at a controlled temperature.
-
The absorbance of the chromogenic product is measured over time using a microplate reader at a specific wavelength (e.g., 405 nm).
-
The rate of the reaction is calculated from the linear portion of the absorbance curve.
-
The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor.
-
The Ki or IC50 value is calculated from the dose-response curve.
-
3. Acetylcholinesterase (AChE) Inhibition Assay: Ellman's Method
This is a widely used colorimetric method for measuring cholinesterase activity.
-
Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoic acid), which is measured spectrophotometrically.
-
Reagents:
-
Acetylcholinesterase (AChE) enzyme
-
Assay buffer (e.g., phosphate buffer)
-
Substrate (acetylthiocholine iodide)
-
DTNB reagent
-
Test compound (this compound derivative)
-
Known AChE inhibitor as a positive control (e.g., galantamine)
-
-
Procedure:
-
The AChE enzyme is pre-incubated with the test compound at different concentrations in a 96-well plate.
-
DTNB is added to the wells.
-
The reaction is started by the addition of the acetylthiocholine substrate.
-
The absorbance is measured kinetically at 412 nm using a microplate reader.
-
The rate of the reaction is determined.
-
The percentage of inhibition is calculated by comparing the rates with and without the inhibitor.
-
The IC50 value is determined from the concentration-response curve.
-
-
Selectivity Profiling: To assess selectivity, the same protocol is followed using butyrylcholinesterase (BuChE) as the enzyme.
Visualizations
Experimental Workflow for Enzyme Specificity Screening
Caption: Workflow for assessing the specificity of a compound against a panel of enzymes.
Signaling Pathway: Role of Nav1.7 in Pain Transmission
Caption: Simplified signaling pathway of pain perception and the role of Nav1.7 as a target for inhibitors.
References
- 1. Nav1.7 and other voltage-gated sodium channels as drug targets for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US8592629B2 - Sulfonamide derivatives as Nav 1.7 inhibitors - Google Patents [patents.google.com]
- 4. WO2012007883A1 - Sulfonamide derivatives as nav1.7 inhibitors for the treatment of pain - Google Patents [patents.google.com]
- 5. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Dihydrothiazole Benzensulfonamides: Looking for Selectivity toward Carbonic Anhydrase Isoforms I, II, IX, and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and molecular docking studies of some 4-phthalimidobenzenesulfonamide derivatives as acetylcholinesterase and butyrylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N-(methylsulfonyl)benzamide: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of N-(methylsulfonyl)benzamide and its contaminated materials. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure safety and regulatory compliance.
The proper disposal of chemical waste is paramount in a laboratory setting to protect personnel and the environment. While a specific Safety Data Sheet (SDS) for this compound was not located, this guide synthesizes disposal procedures from SDSs of structurally similar compounds, such as benzamides and sulfonamides. It is crucial to consult the official SDS provided by your supplier for the specific this compound product in your possession and to adhere to all federal, state, and local regulations.
I. Personal Protective Equipment (PPE) and Safety Precautions
Before handling this compound for disposal, ensure you are wearing the appropriate personal protective equipment. Handling should be performed in a well-ventilated area, preferably within a chemical fume hood.
Recommended PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety glasses with side-shields or chemical safety goggles.
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator for dusts should be used.
II. Disposal Procedures for this compound
Waste material must be disposed of in accordance with national and local regulations.[1] It is imperative not to mix chemical waste and to keep substances in their original or appropriately labeled containers.[1]
Step 1: Waste Identification and Segregation
-
Solid Waste: Collect pure this compound, residues, and any contaminated solids (e.g., paper towels, weigh boats) in a designated, sealed, and clearly labeled waste container.
-
Liquid Waste: If this compound is in a solution, it should be collected in a designated, sealed, and clearly labeled liquid waste container. Do not pour chemical waste down the drain.[2]
-
Contaminated Sharps: Any sharps (e.g., needles, broken glass) contaminated with this compound must be disposed of in a designated sharps container.
Step 2: Packaging and Labeling
-
Ensure all waste containers are tightly sealed to prevent leaks or spills.
-
Label each container clearly with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate quantity of the waste.
Step 3: Storage
-
Store the sealed and labeled waste containers in a designated, secure hazardous waste accumulation area.
-
This area should be well-ventilated and away from incompatible materials.
Step 4: Disposal
-
Arrange for the collection of the hazardous waste by a licensed environmental waste management company.
-
Provide the waste management company with the Safety Data Sheet (SDS) for this compound if available. If not, provide as much information as possible about the chemical properties and potential hazards based on related compounds.
-
Some sources suggest that chemical waste of this type may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber system.[1] However, this should only be performed by qualified professionals at a licensed facility.
III. Spill and Emergency Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Ventilate: Increase ventilation to the area.
-
Contain: For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.[1] For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container.
-
Clean: Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
Dispose: All materials used for cleanup should be disposed of as hazardous waste.
IV. Quantitative Data
No specific quantitative data for the disposal of this compound was found in the publicly available literature. Quantitative disposal limits and reporting requirements are typically provided in the official Safety Data Sheet (SDS) and are subject to local and national regulations. Always refer to these official documents for compliance.
| Data Point | Value |
| Reportable Quantity (RQ) | Not available. Refer to specific SDS. |
| Permissible Exposure Limit (PEL) | Not available. Refer to specific SDS. |
| Concentration Limits for Disposal | Not available. Refer to specific SDS and local regulations. |
V. Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling N-(methylsulfonyl)benzamide
Disclaimer: No specific Safety Data Sheet (SDS) for N-(methylsulfonyl)benzamide was publicly available at the time of this writing. The following guidance is based on the safety profiles of structurally similar compounds, such as Benzamide and N-Methylbenzamide. It is imperative to treat this compound with a high degree of caution and to conduct a thorough risk assessment before handling.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The information is compiled to ensure user safety and proper management of the chemical throughout its lifecycle in the laboratory.
Personal Protective Equipment (PPE)
Consistent and proper use of Personal Protective Equipment is the first line of defense against chemical exposure. Based on the hazards associated with analogous benzamide compounds, which include being harmful if swallowed and suspected of causing genetic defects, the following PPE is mandatory.[1]
Table 1: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield worn over safety glasses. | Protects against splashes, dust, and vapors that can cause serious eye irritation.[2] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile rubber). | Prevents skin contact. Gloves should be inspected before use and disposed of properly after handling. |
| Body Protection | A laboratory coat or a chemical-resistant apron. | Protects against skin contact and contamination of personal clothing. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if dusts are generated. | Minimizes the inhalation of harmful dust or vapors. |
Operational Plan: Handling Procedures
Adherence to a strict operational plan minimizes the risk of exposure and accidents.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure that a safety shower and an eyewash station are readily accessible and in good working order.
-
Work in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Gather all necessary equipment and reagents before starting the experiment.
-
Clearly label all containers with the chemical name and any known hazards.
-
-
Handling:
-
In Case of a Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material.
-
Collect the spilled material and place it in a sealed container for disposal.[3]
-
Clean the spill area thoroughly with a suitable solvent.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Table 2: Disposal Guidelines
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. |
| Contaminated Materials (e.g., gloves, paper towels, absorbent pads) | Place in a sealed, labeled container and dispose of as hazardous waste. |
| Empty Containers | Triple rinse with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The empty container can then be disposed of according to institutional guidelines. |
Experimental Workflow and Safety Precautions
The following diagram illustrates a logical workflow for handling this compound, incorporating key safety checkpoints.
Caption: Workflow for Safely Handling this compound.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
